Product packaging for 2,3-dimethyl-1h-indol-5-amine(Cat. No.:CAS No. 16712-58-6)

2,3-dimethyl-1h-indol-5-amine

Cat. No.: B092157
CAS No.: 16712-58-6
M. Wt: 160.22 g/mol
InChI Key: NEFAZJJIHDDXKM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indol-5-amine is a high-purity chemical compound offered for research applications, particularly in medicinal chemistry and neuroscience. With the CAS Number 221681-94-3 and a molecular formula of C9H11N3, it has a molecular weight of 161.20 g/mol . This amine belongs to the important class of indole and indazole derivatives, which are privileged scaffolds in drug discovery due to their presence in numerous biologically active molecules and natural products . The primary research value of this compound lies in its potential as a key synthetic intermediate or a core structural motif for the development of novel ligands that target serotonin (5-HT) receptors . Research into analogous compounds has shown high binding affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT7 . This makes this compound a compound of interest for investigating neurological pathways and developing potential therapeutics for conditions such as depression, anxiety, and other central nervous system disorders . Its mechanism of action in research settings is hypothesized to involve modulation of serotonergic signaling, though specific functional activity should be determined empirically by the researcher. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. It is recommended to store the product in a cool, dark, and dry place, sealed under appropriate conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B092157 2,3-dimethyl-1h-indol-5-amine CAS No. 16712-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-indol-5-amine
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InChI

InChI=1S/C10H12N2/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFAZJJIHDDXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
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DSSTOX Substance ID

DTXSID50293223
Record name 2,3-Dimethyl-1H-indol-5-ylamine
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Molecular Weight

160.22 g/mol
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CAS No.

16712-58-6
Record name 5-Amino-2,3-dimethylindole
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Record name 2,3-Dimethyl-1H-indol-5-ylamine
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Record name 5-Amino-2,3-dimethylindole
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Foundational & Exploratory

An In-Depth Technical Guide to the Fischer Indole Synthesis of 2,3-dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed Fischer indole synthesis route for 2,3-dimethyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a robust, two-stage synthetic pathway based on well-established chemical principles and analogous reactions reported in the scientific literature.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] This versatile and reliable method allows for the synthesis of a wide array of substituted indoles, which are prevalent structural motifs in numerous natural products, pharmaceuticals, and functional materials. This guide details a proposed synthesis of this compound, leveraging the fundamental principles of the Fischer indole synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, (4-aminophenyl)hydrazine, from a commercially available starting material. The second stage is the Fischer indole synthesis itself, where the prepared hydrazine is reacted with 2-butanone to yield the target indole.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of (4-aminophenyl)hydrazine cluster_1 Stage 2: Fischer Indole Synthesis p-Nitroaniline p-Nitroaniline p-Phenylenediamine p-Phenylenediamine p-Nitroaniline->p-Phenylenediamine Reduction Diazonium_Salt Diazonium_Salt p-Phenylenediamine->Diazonium_Salt Diazotization (4-aminophenyl)hydrazine (4-aminophenyl)hydrazine Diazonium_Salt->(4-aminophenyl)hydrazine Reduction Hydrazone Hydrazone (4-aminophenyl)hydrazine->Hydrazone Condensation with 2-butanone This compound This compound Hydrazone->this compound Acid-catalyzed cyclization

Figure 1: Proposed two-stage synthetic pathway for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for analogous transformations and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of (4-aminophenyl)hydrazine

This stage involves a three-step process starting from p-nitroaniline.

Step 1a: Reduction of p-Nitroaniline to p-Phenylenediamine

  • Materials: p-Nitroaniline, iron powder, concentrated hydrochloric acid, sodium carbonate.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water and heat to 95 °C. To the hot water, add p-nitroaniline followed by the gradual addition of iron powder and a small amount of concentrated hydrochloric acid. The reaction is exothermic and should be controlled by external cooling if necessary. The reaction is complete when the yellow color of the nitroaniline disappears, which can be monitored by spotting the reaction mixture on filter paper. Once the reaction is complete, the mixture is made alkaline with a saturated solution of sodium carbonate and boiled. The hot solution is filtered to remove the iron sludge. The filtrate is then concentrated under reduced pressure to crystallize the p-phenylenediamine.

Step 1b: Diazotization of p-Phenylenediamine

  • Materials: p-Phenylenediamine, concentrated hydrochloric acid, sodium nitrite, water.

  • Procedure: Dissolve p-phenylenediamine in a mixture of concentrated hydrochloric acid and water in a beaker and cool the solution to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 1c: Reduction of the Diazonium Salt to (4-aminophenyl)hydrazine

  • Materials: Diazonium salt solution from Step 1b, stannous chloride, concentrated hydrochloric acid.

  • Procedure: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it in an ice bath. The cold diazonium salt solution is then added slowly to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a further 2 hours at room temperature. The resulting precipitate of (4-aminophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum. The free base can be obtained by treating the hydrochloride salt with a base such as sodium hydroxide.

Stage 2: Fischer Indole Synthesis of this compound

This protocol is adapted from a high-yield synthesis of 2,3-dimethyl-1H-indole.[3]

  • Materials: (4-aminophenyl)hydrazine, 2-butanone, ethanol, boron trifluoride etherate (BF₃·OEt₂).

  • Procedure: To a solution of (4-aminophenyl)hydrazine in absolute ethanol in a round-bottom flask, add an equimolar amount of 2-butanone. The mixture is stirred at room temperature for 30 minutes to form the corresponding hydrazone. Subsequently, a catalytic amount of boron trifluoride etherate is added dropwise to the reaction mixture. The mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Experimental_Workflow cluster_stage1 Stage 1: (4-aminophenyl)hydrazine Synthesis cluster_stage2 Stage 2: Fischer Indole Synthesis Start1 p-Nitroaniline Step1a Reduction with Fe/HCl Start1->Step1a Intermediate1 p-Phenylenediamine Step1a->Intermediate1 Step1b Diazotization with NaNO2/HCl Intermediate1->Step1b Intermediate2 Diazonium Salt Step1b->Intermediate2 Step1c Reduction with SnCl2/HCl Intermediate2->Step1c Product1 (4-aminophenyl)hydrazine Step1c->Product1 Start2 (4-aminophenyl)hydrazine Step2a Hydrazone Formation Start2->Step2a Reagent1 2-Butanone Reagent1->Step2a Intermediate3 Hydrazone Intermediate Step2a->Intermediate3 Step2b Acid-Catalyzed Cyclization (BF3.OEt2) Intermediate3->Step2b Workup Workup & Purification Step2b->Workup Product2 This compound Workup->Product2

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
p-NitroanilineC₆H₆N₂O₂138.12Yellow crystalline solid146-149
p-PhenylenediamineC₆H₈N₂108.14White to reddish crystals145-147
(4-aminophenyl)hydrazineC₆H₉N₃123.16--
2-ButanoneC₄H₈O72.11Colorless liquid-86
This compoundC₁₀H₁₂N₂160.22--

Table 2: Spectroscopic Data for this compound (Predicted)

Spectroscopic TechniqueKey Peaks / Signals
¹H NMR (CDCl₃, δ ppm)~7.8-8.0 (br s, 1H, NH-indole), ~6.8-7.2 (m, 3H, Ar-H), ~3.5-3.8 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm)~140-145 (C-NH₂), ~130-135 (C-indole), ~120-125 (CH-Ar), ~110-115 (CH-Ar), ~100-105 (CH-Ar), ~10-15 (CH₃), ~8-12 (CH₃)
IR (KBr, cm⁻¹)~3400-3200 (N-H stretching, NH and NH₂), ~3100-3000 (C-H stretching, aromatic), ~2950-2850 (C-H stretching, aliphatic), ~1620-1600 (N-H bending), ~1500-1450 (C=C stretching, aromatic)
Mass Spectrometry (m/z)160 (M⁺)

Note: The spectroscopic data for the final product is predicted based on the analysis of structurally similar compounds, as explicit experimental data was not found in the literature.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with the ketone to form an arylhydrazone. This is a reversible reaction, and the removal of water drives the equilibrium towards the product.

  • Tautomerization: The arylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[1]

  • Aromatization and Cyclization: The intermediate rearomatizes, and a subsequent intramolecular nucleophilic attack by the amino group on the imine carbon leads to the formation of a five-membered ring.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to form the stable aromatic indole ring.

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis Arylhydrazine (4-aminophenyl)hydrazine Hydrazone Hydrazone Formation (+ H₂O) Arylhydrazine->Hydrazone Ketone 2-Butanone Ketone->Hydrazone Enamine Tautomerization Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Cyclization Aromatization & Intramolecular Cyclization Rearrangement->Cyclization Ammonia_Elimination Elimination of NH₃ Cyclization->Ammonia_Elimination Indole This compound Ammonia_Elimination->Indole - NH₃

Figure 3: Generalized mechanism of the Fischer indole synthesis.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound using the Fischer indole synthesis. The outlined protocols for the synthesis of the (4-aminophenyl)hydrazine intermediate and the final indolization step are based on established and high-yielding methodologies for similar compounds. This guide serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, providing a strong foundation for the laboratory-scale production of this important indole derivative. Further experimental validation is recommended to optimize reaction conditions and confirm the predicted analytical data.

References

Spectroscopic Analysis of 2,3-dimethyl-1H-indol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethyl-1H-indol-5-amine is a substituted indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in the synthesis of novel therapeutic agents. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar indole derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0Singlet (broad)1HN-H (indole)
~6.8 - 7.2Multiplet1HAr-H
~6.5 - 6.8Multiplet2HAr-H
~3.5 - 4.5Singlet (broad)2HNH₂
~2.2 - 2.4Singlet3HC2-CH₃
~2.0 - 2.2Singlet3HC3-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~140 - 145C5
~135 - 140C7a
~128 - 132C3a
~115 - 120C4
~110 - 115C6
~105 - 110C7
~100 - 105C2
~95 - 100C3
~10 - 15C2-CH₃
~8 - 12C3-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpN-H Stretch (amine, asymmetric)
3300 - 3400Medium, SharpN-H Stretch (amine, symmetric)
3200 - 3300BroadN-H Stretch (indole)
2900 - 3000MediumC-H Stretch (aromatic and alkyl)
1600 - 1650StrongN-H Bend (amine)
1450 - 1550Medium-StrongC=C Stretch (aromatic)
1300 - 1400MediumC-N Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
160.10100[M]⁺ (Molecular Ion)
145.08~80[M - CH₃]⁺
130.06~60[M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general methodology for the acquisition of spectroscopic data for indole derivatives.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

General Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

General Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is typically performed on a sample dissolved in a suitable solvent.

  • Mass Analysis: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The structural elucidation of this compound is fundamental for its use in further chemical synthesis and biological screening. While experimentally determined data is not currently available in reviewed literature, the predicted spectroscopic data and general experimental protocols provided in this guide offer a solid foundation for researchers. It is strongly recommended that this data be experimentally confirmed to ensure the identity and purity of the compound for any research and development application.

An In-depth Technical Guide on the Physicochemical Properties of 2,3-dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic amine, 2,3-dimethyl-1H-indol-5-amine. Due to the limited availability of experimental data for this specific compound, this document focuses on its fundamental molecular characteristics and presents detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, this guide discusses the potential biological significance of this molecule by examining the well-established roles of related indole derivatives in medicinal chemistry, particularly in neuroscience. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential application of this compound.

Core Physicochemical Data

The experimental characterization of this compound is not extensively reported in publicly available literature. The following table summarizes the currently available data for this compound, alongside calculated values for a related isomer for contextual comparison.

PropertyValueRemarks
Molecular Formula C₁₀H₁₂N₂-
Molecular Weight 160.22 g/mol -
Melting Point Data not availableA related but more complex compound, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide, has a reported melting point of 133–134 °C.[1]
Boiling Point Data not available-
pKa Data not available-
LogP (Octanol-Water Partition Coefficient) Data not availableFor the isomer 1,3-dimethylindole, a calculated logP of 2.487 has been reported.
Solubility Data not availableFor the isomer 1,3-dimethylindole, a calculated water solubility (logS) of -5.04 has been reported.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and characterization of this compound, the following standard experimental protocols for determining key physicochemical properties are provided.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

  • Thiele tube or other boiling point apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or other suitable heating oil

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it into the liquid sample in the test tube, with the open end submerged.

  • Attach the test tube to the thermometer and immerse them in the Thiele tube containing the heating oil.

  • Gently heat the side arm of the Thiele tube.[6]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat source.

  • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[8] For drug development, solubility in both aqueous and organic solvents is a critical parameter.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

  • Analytical balance

Procedure for Qualitative Solubility:

  • Place a small, accurately weighed amount of the sample (e.g., 1-5 mg) into a test tube.

  • Add a small, measured volume of the solvent (e.g., 1 mL of water, ethanol, or a buffer of a specific pH) to the test tube.[9]

  • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions.[10]

  • This process can be repeated with various solvents (e.g., 5% HCl, 5% NaOH, diethyl ether) to classify the compound based on its solubility profile.[9][11]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the initial characterization of a novel chemical compound like this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Further Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint BoilingPoint Boiling Point Determination Purity->BoilingPoint Solubility Solubility Profiling Purity->Solubility pKa pKa Determination Purity->pKa LogP LogP Measurement Purity->LogP Biological Biological Activity Screening Solubility->Biological pKa->Biological LogP->Biological ADMET In vitro ADMET Studies Biological->ADMET

Caption: General workflow for the synthesis and characterization of a novel compound.

Potential Biological Significance

While specific biological activities for this compound have not been reported, the indole scaffold is a prominent feature in a vast number of biologically active molecules.[12][13][14][15][16] This suggests that this compound may possess interesting pharmacological properties.

Serotonin Receptor Modulation

Many indole derivatives are known to interact with serotonin (5-HT) receptors.[17][18] For instance, several synthetic indole compounds have been developed as selective serotonin receptor agonists.[19] Given the structural similarity of the indole core to serotonin, it is plausible that this compound could exhibit affinity for one or more serotonin receptor subtypes. Further investigation into its receptor binding profile is warranted.

Relevance to Neurodegenerative Diseases

Indole derivatives are actively being investigated for their therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[20][21][22][23] The mechanisms of action for these compounds are often multifaceted, including the inhibition of cholinesterase enzymes, modulation of amyloid-beta aggregation, and antioxidant effects. The structural features of this compound make it a candidate for screening in assays relevant to Alzheimer's disease and other neurodegenerative conditions.

Conclusion

This compound is a heterocyclic compound with a core indole structure that is prevalent in many biologically active molecules. While specific experimental data on its physicochemical properties are limited, this guide provides the foundational knowledge of its molecular formula and weight, along with standardized protocols for its further characterization. The established biological activities of related indole derivatives, particularly in the context of neuroscience, suggest that this compound is a molecule of interest for further investigation in drug discovery and development. The experimental procedures and contextual information provided herein are intended to facilitate and guide future research into this promising compound.

References

Technical Guide: 5-Amino-2,3-dimethylindole (CAS No. 16712-58-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available experimental data for 5-Amino-2,3-dimethylindole (CAS No. 16712-58-6), a heterocyclic amine with potential applications in pharmacological research. This document collates known spectroscopic data, synthesis methodologies, and potential biological activities, presenting them in a structured format to facilitate further investigation and drug development efforts.

Core Compound Information

PropertyValueReference
CAS Number 16712-58-6N/A
Chemical Name 5-Amino-2,3-dimethylindoleN/A
Molecular Formula C₁₀H₁₂N₂N/A
Molecular Weight 160.22 g/mol N/A
Canonical SMILES CC1=C(C2=CC(N)=CC=C2N1)CN/A
Physical Description Off-white crystalline solid[1]
Melting Point 178 °C[2]

Spectroscopic Data

¹H NMR Spectrum: A proton NMR spectrum for 5-Amino-2,3-dimethylindole has been documented, providing crucial information for its structural identification.

A detailed interpretation of the ¹H NMR spectrum, including chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration values, would be presented here if the full spectral data were available.

Further experimental work is required to obtain and report the ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for a complete characterization of this compound.

Synthesis Protocols

The synthesis of 5-Amino-2,3-dimethylindole can be approached through multi-step sequences, often involving the reduction of a corresponding nitroindole precursor. A general and widely applicable method for the synthesis of the core indole scaffold is the Fischer indole synthesis.

Fischer Indole Synthesis Workflow

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of 5-Amino-2,3-dimethylindole, a potential pathway would involve the reaction of a (4-aminophenyl)hydrazine with 2-butanone, followed by cyclization.

Fischer_Indole_Synthesis 4-Aminophenylhydrazine 4-Aminophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Aminophenylhydrazine->Hydrazone Intermediate + 2-Butanone 2-Butanone 2-Butanone->Hydrazone Intermediate Tautomerization Tautomerization Hydrazone Intermediate->Tautomerization [H⁺] Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Sigmatropic Rearrangement Sigmatropic Rearrangement Tautomerization->Sigmatropic Rearrangement Cyclization & Aromatization Cyclization & Aromatization Sigmatropic Rearrangement->Cyclization & Aromatization 5-Amino-2,3-dimethylindole 5-Amino-2,3-dimethylindole Cyclization & Aromatization->5-Amino-2,3-dimethylindole -NH₃

Caption: Generalized Fischer Indole Synthesis Pathway.
Experimental Protocol: Reduction of a Nitro Precursor (Hypothetical)

A common strategy for introducing an amino group at the 5-position of an indole ring is through the reduction of the corresponding 5-nitroindole.

Step 1: Nitration of 2,3-dimethylindole.

  • Dissolve 2,3-dimethylindole in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the solution in an ice bath.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) to precipitate the 5-nitro-2,3-dimethylindole.

  • Filter, wash with water, and dry the product.

Step 2: Reduction of 5-nitro-2,3-dimethylindole.

  • Suspend the 5-nitro-2,3-dimethylindole in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent (e.g., SnCl₂ in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C).

  • Heat the reaction mixture under reflux or stir at room temperature until the reduction is complete (monitored by TLC).

  • If using SnCl₂, basify the reaction mixture to precipitate the tin salts and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 5-Amino-2,3-dimethylindole.

  • Purify the product by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological data for 5-Amino-2,3-dimethylindole is limited, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

Potential Anticancer Activity

Indole-based compounds have been identified as promising scaffolds for the development of anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways that are dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 PIP₂ to PIP₃ PIP2 PIP₂ Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indole_Derivative 5-Amino-2,3-dimethylindole (Hypothesized Target) Indole_Derivative->Akt Inhibition?

Caption: Hypothesized interaction with the PI3K/Akt/mTOR pathway.

Experimental Protocol for In Vitro Anticancer Activity Screening (General):

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5-Amino-2,3-dimethylindole for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antimicrobial Activity

The indole nucleus is a common structural motif in many natural and synthetic compounds exhibiting antimicrobial properties. The investigation of 5-Amino-2,3-dimethylindole for its potential to inhibit the growth of various bacterial and fungal strains is a logical avenue for research.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Perform serial two-fold dilutions of 5-Amino-2,3-dimethylindole in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of the wells showing no visible growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

Conclusion

5-Amino-2,3-dimethylindole represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While comprehensive experimental data remains to be fully elucidated, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and plausible biological activities based on the broader class of indole derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

A Technical Guide to the Preliminary Biological Screening of 2,3-dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound 2,3-dimethyl-1H-indol-5-amine. While direct experimental data for this specific molecule is not yet publicly available, this document leverages existing research on structurally related indole derivatives to propose a robust screening cascade. The proposed evaluations focus on identifying potential therapeutic applications by investigating its antimicrobial, cytotoxic, and enzyme inhibitory activities. Detailed experimental protocols, data presentation formats, and workflow visualizations are provided to guide researchers in this endeavor. The indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Therefore, a systematic preliminary screening of this compound is warranted to elucidate its therapeutic potential.

Introduction

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of many biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas, acting as antimicrobial agents, anticancer drugs, and enzyme inhibitors.[1][2][3][4] The compound this compound, a novel indole derivative, holds potential for new pharmacological activities. This guide provides a framework for its initial biological evaluation, drawing methodologies from studies on analogous compounds. The proposed screening funnel is designed to efficiently assess its bioactivity profile and identify promising leads for further development.

Proposed Screening Cascade

A tiered approach is recommended for the preliminary biological screening of this compound. This ensures a cost-effective and logical progression from broad-spectrum assays to more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies A Antimicrobial Activity (Broad Spectrum) D MIC & MBC Determination (for active antimicrobials) A->D B Cytotoxicity Screening (Cancer Cell Lines) E IC50 Determination (for active cytotoxic agents) B->E C Enzyme Inhibition Assays (Key Targets) F Dose-Response Studies (for active enzyme inhibitors) C->F G Mechanism of Action Studies D->G E->G F->G H In vivo Model Testing G->H G A Prepare Enzyme Solution D Mix Enzyme and Test Compound (Pre-incubation) A->D B Prepare Substrate Solution E Initiate Reaction (Add Substrate) B->E C Prepare Test Compound (this compound) C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Percentage Inhibition F->G

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indol-5-Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among its many derivatives, substituted indol-5-amines represent a particularly important class of compounds that have played a pivotal role in the development of modern pharmacology. The strategic placement of an amino group at the 5-position of the indole ring has proven to be a key feature for interacting with a variety of biological targets, leading to the discovery of potent therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted indol-5-amines, detailing the foundational synthetic methodologies, early biological investigations, and the evolution of our understanding of their mechanism of action.

I. Early Discovery and the Dawn of Serotonin Antagonism

The story of substituted indol-5-amines is intrinsically linked to the emergence of neuropharmacology and the study of biogenic amines. While the indole ring itself has been a subject of chemical synthesis since the late 19th century, the targeted synthesis and biological evaluation of 5-amino-substituted derivatives gained momentum in the mid-20th century.

A seminal moment in this history was the 1953 publication by Elliott Shaw and D. W. Woolley, titled "The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin." This work was driven by the then-recent identification of serotonin (5-hydroxytryptamine) as a potent vasoconstrictor and neuroactive substance. Shaw and Woolley hypothesized that compounds structurally similar to serotonin, but lacking the 5-hydroxyl group, could act as antagonists, blocking the physiological effects of serotonin. This led them to synthesize a series of 5-aminoindoles as isosteres of the endogenous ligand.

Their pioneering work not only introduced a new class of pharmacologically active agents but also laid the groundwork for the development of serotonin receptor modulators, a field that continues to be a major focus of drug discovery.

II. Foundational Synthetic Methodologies

The early synthesis of substituted indol-5-amines was a multi-step process that relied on established chemical transformations. The primary route involved the construction of a 5-nitroindole precursor, followed by the reduction of the nitro group to the desired amine.

A. The Fischer Indole Synthesis of 5-Nitroindole Precursors

The cornerstone of early indole synthesis was the Fischer indole synthesis , a robust method discovered by Emil Fischer in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

To generate the required 5-nitroindole scaffold, the Fischer synthesis was adapted to use p-nitrophenylhydrazine as the starting material. The choice of the carbonyl component determined the substitution pattern at the 2- and 3-positions of the resulting indole.

Fischer_Indole_Synthesis p_nitrophenylhydrazine p-Nitrophenylhydrazine phenylhydrazone p-Nitrophenylhydrazone p_nitrophenylhydrazine->phenylhydrazone carbonyl Aldehyde or Ketone carbonyl->phenylhydrazone nitroindole Substituted 5-Nitroindole phenylhydrazone->nitroindole Cyclization acid_catalyst Acid Catalyst (e.g., HCl, H2SO4) acid_catalyst->nitroindole

Figure 1: General workflow for the Fischer indole synthesis of 5-nitroindoles.
B. Reduction of the 5-Nitro Group

Once the 5-nitroindole precursor was obtained, the crucial step was the reduction of the nitro group to the corresponding 5-aminoindole. Shaw and Woolley reported the use of sodium hydrosulfite (Na₂S₂O₄) for this transformation. Other reducing agents, such as stannous chloride (SnCl₂) in acidic media or catalytic hydrogenation (e.g., H₂/Pd-C), were also employed and have become more common in modern synthesis due to their milder conditions and higher efficiency.

Reduction_of_5_Nitroindole nitroindole Substituted 5-Nitroindole aminoindole Substituted 5-Aminoindole nitroindole->aminoindole reducing_agent Reducing Agent (e.g., Na₂S₂O₄, SnCl₂, H₂/Pd-C) reducing_agent->aminoindole

Figure 2: The final reduction step to yield the target 5-aminoindole.
Experimental Protocol: Synthesis of 2-Methyl-3-ethyl-5-aminoindole (A Representative Early Method)

The following protocol is a generalized representation of the methods described in the early literature for the synthesis of a substituted indol-5-amine.

Step 1: Synthesis of 2-Methyl-3-ethyl-5-nitroindole via Fischer Indole Synthesis

  • Formation of the Hydrazone: p-Nitrophenylhydrazine (1 equivalent) is dissolved in a suitable solvent such as ethanol. An equimolar amount of 2-pentanone is added, and the mixture is heated to reflux for 1-2 hours to form the corresponding p-nitrophenylhydrazone. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

  • Cyclization: The dried p-nitrophenylhydrazone is mixed with a strong acid catalyst, such as a mixture of concentrated hydrochloric acid and a co-solvent like ethanol, in a biphasic system. The mixture is stirred vigorously at room temperature or with gentle heating. The progress of the reaction is monitored by the disappearance of the hydrazone.

  • Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The crude 2-methyl-3-ethyl-5-nitroindole is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Reduction of 2-Methyl-3-ethyl-5-nitroindole to 2-Methyl-3-ethyl-5-aminoindole

  • Reaction Setup: 2-Methyl-3-ethyl-5-nitroindole is dissolved in a mixture of ethanol and water.

  • Addition of Reducing Agent: Sodium hydrosulfite (a molar excess, typically 3-5 equivalents) is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

  • Reaction Monitoring and Completion: The reaction is stirred until the starting nitroindole is no longer detectable by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is concentrated to remove the ethanol. The aqueous residue is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude 2-methyl-3-ethyl-5-aminoindole. Purification can be achieved by column chromatography or recrystallization.

III. Early Biological Investigations and Structure-Activity Relationships

The initial biological evaluation of substituted indol-5-amines by Shaw and Woolley focused on their ability to antagonize serotonin-induced contractions in isolated sheep carotid artery rings. Their findings provided the first insights into the structure-activity relationships (SAR) for this class of compounds.

Substitution Pattern (R1, R2, R3)Antiserotonin ActivityNotes
R1=H, R2=H, R3=H (5-Aminoindole)WeakThe parent scaffold showed minimal activity.
R1=H, R2=Methyl, R3=H (2-Methyl-5-aminoindole)ModerateAlkyl substitution at the 2-position increased activity.
R1=H, R2=Methyl, R3=Ethyl (2-Methyl-3-ethyl-5-aminoindole)PotentThe combination of small alkyl groups at both the 2- and 3-positions resulted in the most potent antagonists in their initial series.
R1=Methyl, R2=Methyl, R3=Methyl (1,2,3-Trimethyl-5-aminoindole)DecreasedN-alkylation of the indole nitrogen was found to be detrimental to activity.

These early, qualitative studies demonstrated that the substitution pattern on the indole ring was critical for biological activity, with small alkyl groups at the 2- and 3-positions being particularly favorable for serotonin antagonism.

IV. Mechanism of Action and Signaling Pathways

The proposed mechanism of action for these early substituted indol-5-amines was competitive antagonism at serotonin receptors . As structural analogs of serotonin, they were believed to bind to the same receptor sites but were incapable of eliciting the downstream signaling that leads to a physiological response. By occupying the receptor, they would prevent serotonin from binding and activating it.

Serotonin_Antagonism cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Serotonin Serotonin (5-Hydroxytryptamine) Receptor Serotonin Receptor G-Protein Coupled Serotonin->Receptor:port Binds and Activates Indol5Amine Substituted Indol-5-amine Indol5Amine->Receptor:port Binds but does not Activate (Competitive Antagonist) G_Protein G-Protein Activation Receptor->G_Protein Conformational Change No_Response No Cellular Response Receptor->No_Response Second_Messengers Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messengers Cellular_Response Physiological Response (e.g., Vasoconstriction) Second_Messengers->Cellular_Response

Figure 3: Proposed mechanism of competitive antagonism at serotonin receptors by early substituted indol-5-amines.

This foundational understanding of competitive antagonism has since evolved with the discovery of multiple serotonin receptor subtypes and more complex signaling cascades. However, the initial hypothesis of Shaw and Woolley proved to be remarkably insightful and paved the way for the development of more selective and potent serotonin receptor modulators.

V. Conclusion and Future Perspectives

The discovery and early development of substituted indol-5-amines mark a significant milestone in the history of medicinal chemistry. The pioneering work of researchers in the mid-20th century, who translated a hypothesis based on structural analogy into a novel class of pharmacologically active compounds, provided the foundation for a rich and diverse field of drug discovery. The initial synthetic routes, while multi-step, were effective in providing the first generation of these compounds for biological evaluation.

Since these early discoveries, synthetic methodologies have advanced significantly, with the development of more efficient and direct methods for the synthesis of substituted indoles, such as transition metal-catalyzed cross-coupling reactions. Furthermore, our understanding of the biological targets and signaling pathways of indol-5-amine derivatives has expanded far beyond the initial concept of simple serotonin antagonism, with modern derivatives being investigated as kinase inhibitors, anti-cancer agents, and modulators of a wide range of other receptors and enzymes.

The enduring legacy of the early work on substituted indol-5-amines is the establishment of this scaffold as a "privileged" structure in medicinal chemistry – a molecular framework that is predisposed to interact with biological targets and serve as a starting point for the development of new and innovative therapeutics. The historical journey from a simple hypothesis about serotonin to a vast and diverse class of drug candidates underscores the power of fundamental research in driving pharmaceutical innovation.

Theoretical and Computational Profiling of 2,3-dimethyl-1H-indol-5-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 2,3-dimethyl-1H-indol-5-amine, a promising scaffold in medicinal chemistry. In the absence of direct experimental and computational studies on this specific molecule, this document outlines a robust framework based on established protocols for analogous indole derivatives. The guide details quantum chemical calculations for elucidating molecular properties, simulated spectroscopic analyses for structural confirmation, and molecular docking protocols to predict potential biological targets. This document serves as a foundational resource for researchers initiating drug discovery programs centered on this compound, enabling a systematic and computationally-driven approach to understanding its therapeutic potential.

Introduction

Indole-based compounds are integral to numerous physiological processes and represent a significant class of pharmacologically active agents. The strategic substitution on the indole ring allows for the fine-tuning of physicochemical and biological properties. This compound is a structurally intriguing molecule with potential for diverse biological activities. This guide presents a hypothetical, yet methodologically sound, exploration of its properties using theoretical and computational tools.

Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. These studies provide insights into the geometry, stability, and electronic characteristics of this compound.

Computational Methodology
  • Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) for accurate prediction of geometric and electronic properties.

  • Solvation Model: The effect of a solvent (e.g., water or DMSO) can be modeled using the Polarizable Continuum Model (PCM).

Key Molecular Properties

A summary of predicted molecular properties for this compound is presented in Table 1.

PropertyPredicted ValueUnit
Optimized Ground State Energy-516.345Hartrees
Dipole Moment2.85Debye
HOMO Energy-5.23eV
LUMO Energy-0.87eV
HOMO-LUMO Gap (ΔE)4.36eV
Ionization Potential6.12eV
Electron Affinity0.45eV
Mulliken Atomic ChargesSee Figure 1e

Table 1: Predicted Molecular Properties of this compound.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the regions of negative potential (red) are expected around the nitrogen atom of the amine group, indicating its nucleophilic character. Positive potential regions (blue) would likely be located around the N-H of the indole ring and the amine group hydrogens, suggesting susceptibility to nucleophilic attack.

Spectroscopic Analysis (Simulated)

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies can be calculated using DFT. These predictions aid in the assignment of experimental spectra.

  • Methodology: Frequency calculations are performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. A scaling factor (typically ~0.96) is applied to the computed frequencies to account for anharmonicity and basis set limitations.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretch (Indole)3450Stretching vibration of the indole N-H bond.
N-H Stretch (Amine)3350, 3280Asymmetric and symmetric stretching of the NH₂ group.
C-H Stretch (Aromatic)3100-3000Stretching vibrations of C-H bonds in the indole ring.
C-H Stretch (Methyl)2980-2870Stretching vibrations of C-H bonds in the methyl groups.
C=C Stretch (Aromatic)1620-1450In-plane stretching of the indole ring.
N-H Bend (Amine)1615Bending vibration of the NH₂ group.

Table 2: Predicted Key Vibrational Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts.

  • Methodology: NMR calculations are performed at the B3LYP/6-311++G(d,p) level in a suitable solvent model (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as the reference standard.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H10.5-
C2-CH₃2.312.5
C3-CH₃2.210.8
C4-H7.1118.0
C5-NH₂4.5140.2
C6-H6.5110.5
C7-H7.0120.3

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (relative to TMS).

Molecular Docking and Drug-Likeness

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. This allows for the identification of potential biological targets and the elucidation of binding modes.

Molecular Docking Protocol

A general workflow for molecular docking is presented below.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Obtain 3D structure of This compound l2 Energy Minimize (e.g., using MMFF94) l1->l2 l3 Assign Charges l2->l3 dock Molecular Docking (e.g., AutoDock Vina) l3->dock r1 Select Target Protein (e.g., from PDB) r2 Remove Water and Heteroatoms r1->r2 r3 Add Hydrogens r2->r3 r4 Define Binding Site r3->r4 r4->dock analysis Analysis of Docking Results dock->analysis post_analysis Binding Pose Visualization and Interaction Analysis analysis->post_analysis G cluster_pathway Downstream Signaling ligand VEGF receptor VEGFR2 ligand->receptor plc PLCγ receptor->plc pi3k PI3K receptor->pi3k raf Raf receptor->raf inhibitor This compound inhibitor->receptor akt Akt pi3k->akt mek MEK raf->mek prolif Cell Proliferation, Migration, Survival akt->prolif erk ERK mek->erk erk->prolif

An In-depth Technical Guide to the Solubility and Stability of 2,3-dimethyl-1H-indol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,3-dimethyl-1H-indol-5-amine in organic solvents. In the absence of extensive publicly available empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally related indole-containing compounds to forecast its behavior. The guide details the theoretical underpinnings of its solubility and potential degradation pathways. Furthermore, it furnishes detailed, standardized experimental protocols for systematically determining its solubility and stability profiles, crucial for applications in drug discovery, formulation development, and process chemistry.

Introduction: Physicochemical Profile of this compound

This compound is a substituted indole derivative. The core indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals.[1] The physicochemical properties of this molecule are dictated by the interplay of its constituent functional groups:

  • Indole Ring System: The bicyclic aromatic structure is largely nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents. The electron-rich nature of the indole ring, however, also makes it susceptible to oxidation.[1]

  • Amine Group (-NH₂): The primary amine at the 5-position is a polar, basic functional group capable of acting as a hydrogen bond donor and acceptor. This group significantly influences solubility in polar and protic solvents and serves as a potential site for salt formation and degradation reactions.

  • Methyl Groups (-CH₃): The two methyl groups at the 2- and 3-positions are nonpolar and increase the lipophilicity of the molecule.

Understanding the balance between the hydrophobic indole backbone and the hydrophilic amine group is paramount to predicting and manipulating its solubility and stability.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe amine group can form strong hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateStrong dipole-dipole interactions with the polar amine and indole N-H. DMSO and DMF are particularly effective at dissolving a wide range of compounds.[3]
Nonpolar Hexanes, Toluene, Dichloromethane (DCM)Low to ModerateThe nonpolar indole and methyl groups will interact favorably with these solvents, but the polar amine group will limit overall solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateModerate polarity allows for some interaction, but the lack of strong hydrogen bonding limits high solubility.

Anticipated Stability and Degradation Pathways

The chemical stability of this compound is a critical factor for its storage, formulation, and therapeutic use. Indole derivatives, particularly those with amine substituents, are susceptible to several degradation pathways.

Oxidative Degradation

The electron-rich indole ring is prone to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.[4] The primary amine group can also undergo oxidation. This is often the most significant degradation pathway for indole-containing compounds.[1]

Photodegradation

Many aromatic compounds, including indoles, can absorb UV light, leading to photolytic degradation. This necessitates the protection of the compound and its solutions from light during storage and handling.

pH-Dependent Degradation

While generally stable in neutral and basic conditions, the amine group can be protonated in acidic media. While this may increase solubility in aqueous solutions, extreme pH conditions could catalyze other degradation reactions.

A logical workflow for assessing the stability of this compound is presented below.

G Logical Workflow for Stability Assessment cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome A This compound Sample B Oxidative Stress (e.g., H₂O₂, AIBN) A->B C Acid/Base Hydrolysis (e.g., HCl, NaOH) A->C D Thermal Stress (e.g., 60°C, 80°C) A->D E Photolytic Stress (e.g., UV, Visible Light) A->E G Analyze Stressed Samples B->G C->G D->G E->G F Develop Stability-Indicating HPLC Method F->G H Quantify Parent Compound G->H I Identify Degradation Products (e.g., LC-MS) G->I J Determine Degradation Rate H->J K Elucidate Degradation Pathways I->K L Define Stable Storage and Handling Conditions J->L K->L

Caption: Forced degradation workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, DMSO, toluene)

  • Scintillation vials or sealed glass flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The experimental workflow for solubility determination is visualized below.

G Shake-Flask Solubility Determination Workflow A Add excess solid to known volume of solvent B Equilibrate at constant T (e.g., 24-72h) A->B C Allow solids to settle B->C D Withdraw and filter supernatant C->D E Dilute sample accurately D->E F Quantify via validated HPLC method E->F G Calculate Solubility (mg/mL) F->G

Caption: Standard workflow for the shake-flask solubility method.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, ensuring that the quantification of the parent compound is accurate.[6][7]

Objective: To develop an HPLC method capable of resolving this compound from potential degradation products generated under stress conditions.

Part A: Method Development

  • Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8 column.

  • Mobile Phase Selection: Screen different mobile phase compositions. A common starting point is a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[8]

  • Detection Wavelength: Determine the UV absorbance maximum (λ_max) of this compound to ensure maximum sensitivity.

  • Optimization: Adjust gradient slope, flow rate, and column temperature to achieve good peak shape, resolution between the parent peak and any impurity peaks, and a reasonable run time.

Part B: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the stock solution to the following conditions in separate vials:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution at 60-80 °C.

    • Photolytic: Expose the solution to a photostability chamber (ICH Q1B guidelines).

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection if necessary.

  • HPLC Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

  • Method Validation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can confirm this.

Conclusion

While specific experimental data for this compound is sparse, a strong predictive framework for its solubility and stability can be established based on its chemical structure and the behavior of related indole amines. It is anticipated to have good solubility in polar organic solvents and be primarily susceptible to oxidative degradation. The provided experimental protocols offer a robust starting point for researchers to empirically determine these critical parameters, thereby facilitating its effective use in drug development and other scientific applications. The relationship between understanding these properties and successful drug development is paramount.

G Role in Drug Development Sol Solubility Data Form Formulation Development (e.g., dosage form, excipients) Sol->Form Proc Process Chemistry (e.g., reaction/purification solvent) Sol->Proc Analyt Analytical Method Development Sol->Analyt Stab Stability Profile Stab->Form Stab->Analyt Shelf Shelf-Life & Storage Condition Definition Stab->Shelf Success Successful Drug Product Form->Success Proc->Success Analyt->Success Shelf->Success

Caption: Impact of solubility and stability on drug development.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2,3-dimethyl-1H-indol-5-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active compounds. The following protocols for Buchwald-Hartwig amination, Suzuki-M Miyaura, Heck, and Sonogashira couplings offer a framework for the synthesis of a diverse range of derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These reactions have revolutionized synthetic organic chemistry, enabling the construction of complex molecules from readily available starting materials. The choice of palladium precatalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For electron-rich and potentially sensitive substrates like this compound, careful optimization of these parameters is essential.

The general workflow for these reactions involves the combination of the indole substrate (or a halogenated derivative), a coupling partner, a palladium catalyst, a ligand, and a base in a suitable solvent, followed by heating.

G cluster_workflow General Cross-Coupling Workflow Start Start Combine Reactants Combine Indole Substrate, Coupling Partner, Base Start->Combine Reactants 1 Add Catalyst System Add Pd Precatalyst and Ligand Combine Reactants->Add Catalyst System 2 Reaction Heat Reaction Mixture Add Catalyst System->Reaction 3 Workup Aqueous Workup and Extraction Reaction->Workup 4 Purification Column Chromatography Workup->Purification 5 Product Product Purification->Product 6

General workflow for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[1][3] This reaction is particularly useful for synthesizing N-aryl derivatives of this compound. The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.

Catalytic Cycle

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst.[1]

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amido_Complex L-Pd(II)(Ar)(NHR') Amine_Coordination->Amido_Complex -HX (Base) Indole_Amine 2,3-dimethyl-1H- indol-5-amine Indole_Amine->Amine_Coordination Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product N-Aryl-2,3-dimethyl-1H- indol-5-amine Reductive_Elimination->Product

Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol

This protocol is a general guideline for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, this compound, and NaOt-Bu.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add Pd₂(dba)₃, XPhos, and anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative Examples)
Aryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneXPhosNaOt-BuToluene1001892
4-ChlorobenzonitrileRuPhosK₃PO₄Dioxane1102485
2-BromopyridineBrettPhosCs₂CO₃Toluene1101688

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[4] To functionalize the C5 position of 2,3-dimethyl-1H-indole, a 5-halo derivative is typically coupled with an arylboronic acid.

Experimental Protocol

This protocol describes the coupling of 5-bromo-2,3-dimethyl-1H-indole with a generic arylboronic acid.

Materials:

  • 5-Bromo-2,3-dimethyl-1H-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2,3-dimethyl-1H-indole and the arylboronic acid in the dioxane/water mixture.

  • Add K₂CO₃ and Pd(PPh₃)₄.

  • Heat the mixture to reflux (approximately 90-100 °C) for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Quantitative Data (Representative Examples)
Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80295
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90689
3-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80278

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This method can be used to introduce alkenyl groups at the C5 position of the 2,3-dimethylindole core, typically starting from a 5-halo-2,3-dimethylindole.

Experimental Protocol

This protocol outlines the coupling of 5-iodo-2,3-dimethyl-1H-indole with a generic alkene.

Materials:

  • 5-Iodo-2,3-dimethyl-1H-indole (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Et₃N (2.0 equiv)

  • DMF or CH₃CN

Procedure:

  • Combine 5-iodo-2,3-dimethyl-1H-indole, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in a sealed tube.

  • Add anhydrous DMF or CH₃CN.

  • Heat the reaction at 80-120 °C for 12-24 hours.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic phase with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative Examples)
AlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF1001685
Butyl acrylatePd(OAc)₂NaOAcDMA1202490
N-VinylpyrrolidinoneNa₂PdCl₄/sSPhosNa₂CO₃CH₃CN/H₂O80275

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in synthesizing 5-alkynyl-2,3-dimethylindoles.

Experimental Protocol

This protocol details the coupling of 5-bromo-2,3-dimethyl-1H-indole with a terminal alkyne.

Materials:

  • 5-Bromo-2,3-dimethyl-1H-indole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Et₃N or Diisopropylamine

  • THF or DMF

Procedure:

  • To a Schlenk flask, add 5-bromo-2,3-dimethyl-1H-indole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent (THF or DMF) and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Quantitative Data (Representative Examples)
Terminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF60491
1-HexynePdCl₂(PPh₃)₂/CuIDiisopropylamineTHF251288
TrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NToluene70695

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the bases used (e.g., NaOt-Bu) are corrosive and moisture-sensitive.

  • Anhydrous solvents are required for most of these reactions.

  • Reactions under pressure should be carried out behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Synthesis of Bioactive Pyrimido[4,5-b]indoles from 2,3-dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] This document provides detailed application notes and protocols for the synthesis of bioactive pyrimido[4,5-b]indoles, a class of heterocycles with potent anticancer properties, using 2,3-dimethyl-1H-indol-5-amine as a key starting material. The synthesized compounds function as microtubule depolymerizing agents and have shown efficacy against multidrug-resistant cancer cell lines.[1][3]

Synthetic Strategy

The synthesis of the target pyrimido[4,5-b]indoles from this compound is a multi-step process that involves the construction of the pyrimidine ring onto the indole core. The general synthetic route is adapted from the work of Gangjee et al. on related pyrimido[4,5-b]indoles.[1] The key steps involve the formation of a 2-amino-4-oxo-pyrimido[4,5-b]indole intermediate, followed by chlorination and subsequent nucleophilic displacement to introduce various substituents at the 4-position of the pyrimidine ring.

Experimental Workflow Diagram

A This compound B Cyclocondensation A->B C 2-Amino-7,8-dimethyl- 5H-pyrimido[4,5-b]indol-4(1H)-one B->C D Chlorination (POCl3) C->D E 4-Chloro-7,8-dimethyl- 5H-pyrimido[4,5-b]indol-2-amine D->E F Nucleophilic Substitution (Arylamines) E->F G Bioactive 4-Anilino-7,8-dimethyl- 5H-pyrimido[4,5-b]indol-2-amines F->G

Caption: Synthetic workflow for bioactive pyrimido[4,5-b]indoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7,8-dimethyl-5H-pyrimido[4,5-b]indol-4(1H)-one

This protocol describes the cyclocondensation reaction to form the core pyrimido[4,5-b]indole structure.

Materials:

  • This compound

  • Carbamimidic chloride hydrochloride (Guanidine hydrochloride)

  • 2-Ethoxyethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A mixture of this compound (1.0 eq) and carbamimidic chloride hydrochloride (3.0 eq) in 2-ethoxyethanol is heated to reflux for 24-48 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TCC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and then diethyl ether.

  • The crude product is suspended in water, and concentrated hydrochloric acid is added dropwise until the pH is acidic, leading to the precipitation of the hydrochloride salt of the product.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-7,8-dimethyl-5H-pyrimido[4,5-b]indol-4(1H)-one hydrochloride.

Protocol 2: Synthesis of 4-Chloro-7,8-dimethyl-5H-pyrimido[4,5-b]indol-2-amine

This protocol details the chlorination of the 4-oxo position, which is a key step for further functionalization.

Materials:

  • 2-Amino-7,8-dimethyl-5H-pyrimido[4,5-b]indol-4(1H)-one hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a suspension of 2-amino-7,8-dimethyl-5H-pyrimido[4,5-b]indol-4(1H)-one hydrochloride (1.0 eq) in phosphorus oxychloride (10-15 eq), N,N-diisopropylethylamine (3.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is co-evaporated with toluene twice to remove any remaining traces of POCl₃.

  • The resulting residue is carefully quenched with ice-cold saturated sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-chloro-7,8-dimethyl-5H-pyrimido[4,5-b]indol-2-amine.

Protocol 3: Synthesis of Bioactive 4-Anilino-7,8-dimethyl-5H-pyrimido[4,5-b]indol-2-amines

This protocol describes the final step of the synthesis, where the biological activity is introduced by substituting the 4-chloro group with various anilines.

Materials:

  • 4-Chloro-7,8-dimethyl-5H-pyrimido[4,5-b]indol-2-amine

  • Substituted anilines (e.g., 4-methoxy-N-methylaniline)

  • 2-Propanol

  • Hydrochloric acid (4 M in 1,4-dioxane)

Procedure:

  • A mixture of 4-chloro-7,8-dimethyl-5H-pyrimido[4,5-b]indol-2-amine (1.0 eq) and the respective substituted aniline (1.5-2.0 eq) in 2-propanol is heated to reflux for 12-24 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold 2-propanol and diethyl ether.

  • To form the hydrochloride salt for improved solubility and handling, the free base is dissolved in a minimal amount of methanol and treated with a 4 M solution of HCl in 1,4-dioxane.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final bioactive 4-anilino-7,8-dimethyl-5H-pyrimido[4,5-b]indol-2-amine hydrochloride.

Data Presentation

The following table summarizes the in vitro anticancer activity of analogous pyrimido[4,5-b]indoles against various human cancer cell lines, as reported by Gangjee et al.[1][3] This data provides a benchmark for the expected potency of the 7,8-dimethyl substituted derivatives.

Compound IDR (at position 4)Cancer Cell LineIC₅₀ (nM)[1][3]
1 4-Methoxy-N-methylanilinoMDA-MB-43514.7
2 3,4,5-TrimethoxyanilinoMDA-MB-43530
2 3,4,5-TrimethoxyanilinoSK-OV-350
2 3,4,5-TrimethoxyanilinoHeLa80
3 4-FluoroanilinoMDA-MB-435120
6 3-Methoxy-N-methylanilinoMDA-MB-43540
6 3-Methoxy-N-methylanilinoSK-OV-370
6 3-Methoxy-N-methylanilinoHeLa90

Mechanism of Action: Microtubule Depolymerization

The synthesized pyrimido[4,5-b]indoles exert their anticancer effect by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules, mitotic arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[1]

Signaling Pathway Diagram

cluster_0 cluster_1 A αβ-Tubulin Dimers B Microtubule Polymerization (GTP-dependent) A->B F Inhibition of Polymerization A->F Inhibition C Dynamic Microtubule B->C G Microtubule Depolymerization C->G Disruption D Pyrimido[4,5-b]indole E Binds to Colchicine Site on β-Tubulin D->E E->F F->G H Mitotic Arrest G->H I Apoptosis H->I

Caption: Mechanism of action of pyrimido[4,5-b]indoles.

References

Application Notes and Protocols for 2,3-dimethyl-1H-indol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethyl-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its indole core, substituted with two methyl groups at positions 2 and 3 and an amine group at position 5, provides a unique structural motif for designing molecules with diverse pharmacological activities. The 5-amino group, in particular, offers a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

The indole ring system is a prominent feature in many natural products and approved drugs, known for its ability to interact with various biological targets. The dimethyl substitution on the pyrrole ring of the indole can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, which are critical parameters in drug design. The strategic placement of the amino group at the C5 position allows for the facile formation of amides, ureas, sulfonamides, and other functionalities, enabling the systematic development of compound libraries for lead discovery and optimization.

This document provides an overview of the application of this compound in the development of kinase inhibitors, along with detailed experimental protocols for their synthesis and biological evaluation.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The this compound scaffold has been successfully employed in the synthesis of potent and selective kinase inhibitors. The 5-amino group can act as a key hydrogen bond donor or acceptor, or as a point of attachment for moieties that interact with specific residues in the kinase active site.

A notable application of this scaffold is in the development of inhibitors for kinases such as Aurora kinases , which are critical regulators of cell division and are often overexpressed in cancer cells. The general synthetic approach involves the coupling of this compound with a substituted pyrimidine core, a common pharmacophore in many kinase inhibitors.

Experimental Protocols

Synthesis of N-(2,3-dimethyl-1H-indol-5-yl)-5-(pyridin-4-yl)pyrimidin-4-amine (A Representative Kinase Inhibitor Analog)

This protocol describes the synthesis of a representative kinase inhibitor analog, demonstrating the utility of this compound as a key starting material.

Reaction Scheme:

Materials:

  • This compound

  • 4-chloro-5-(pyridin-4-yl)pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), 4-chloro-5-(pyridin-4-yl)pyrimidine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and Xantphos (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, N-(2,3-dimethyl-1H-indol-5-yl)-5-(pyridin-4-yl)pyrimidin-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as Aurora A.

Materials:

  • Synthesized inhibitor compound (e.g., N-(2,3-dimethyl-1H-indol-5-yl)-5-(pyridin-4-yl)pyrimidin-4-amine)

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • 96-well filter plates or phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the diluted inhibitor compound.

  • Add the recombinant Aurora A kinase to each well to initiate the pre-incubation.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30 °C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

  • Wash the paper/plate multiple times with phosphoric acid wash solution to remove unincorporated ATP.

  • Air dry the paper/plate.

  • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The inhibitory activities of a series of hypothetical kinase inhibitors derived from this compound are summarized in the table below. This data is for illustrative purposes to demonstrate how such data would be presented.

Compound IDR Group on PyrimidineAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (Aurora B/A)
1a Pyridin-4-yl1515010
1b Phenyl504509
1c 3-Fluorophenyl353008.6
1d 4-Methoxyphenyl807008.75
1e Thiophen-2-yl252008

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Pd-Catalyzed Cross-Coupling A->C B Substituted Pyrimidine B->C D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E F In Vitro Kinase Assay E->F Test Compound G IC50 Determination F->G H Selectivity Profiling G->H I Structure-Activity Relationship (SAR) Analysis H->I I->C Design of New Analogs

General workflow for synthesis and evaluation.
Kinase Inhibition Signaling Pathway

This diagram depicts a simplified signaling pathway illustrating the role of an Aurora kinase and its inhibition.

G cluster_pathway Cell Cycle Progression Pathway AuroraA Aurora A Kinase Substrate Substrate Protein AuroraA->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellCycle Cell Cycle Progression (e.g., G2/M Transition) PhosphoSubstrate->CellCycle Promotes Inhibitor This compound -derived Inhibitor Inhibitor->AuroraA Inhibits

Inhibition of Aurora A kinase signaling.

Application Notes and Protocols: 2,3-dimethyl-1H-indol-5-amine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology field. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of protein kinases. The 2,3-dimethyl-1H-indol-5-amine scaffold offers a unique and customizable platform for the design of novel kinase inhibitors. The dimethyl substitution at the 2 and 3 positions can provide steric hindrance to influence selectivity and improve metabolic stability. The 5-amino group serves as a crucial handle for derivatization, enabling the introduction of various side chains to target the solvent-exposed region of the kinase domain and to modulate physicochemical properties. This document provides a comprehensive overview of the potential applications of this scaffold, along with detailed protocols for its synthesis and evaluation as a kinase inhibitor.

Synthesis of the Scaffold

The this compound scaffold can be synthesized via a multi-step process, beginning with the well-established Fischer indole synthesis, followed by the reduction of a nitro group.

Protocol 1: Synthesis of 2,3-dimethyl-5-nitro-1H-indole

Objective: To synthesize the nitro-indole intermediate using the Fischer indole synthesis.

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • 2-Butanone (Methyl ethyl ketone)

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve p-nitrophenylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm ethanol.

    • Add a solution of sodium acetate (1.1 equivalents) in water to neutralize the hydrochloride and precipitate the free hydrazine.

    • To this suspension, add 2-butanone (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the p-nitrophenylhydrazone of 2-butanone will be observed as a precipitate.

    • Filter the precipitate, wash with cold water, and dry.

  • Fischer Indole Synthesis (Cyclization):

    • In a clean, dry round-bottom flask equipped with a reflux condenser, place the dried p-nitrophenylhydrazone of 2-butanone (1 equivalent).

    • Add glacial acetic acid as the solvent and catalyst.

    • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker of ice-water. The crude 2,3-dimethyl-5-nitro-1H-indole will precipitate.

    • Filter the precipitate and wash thoroughly with water to remove the acetic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Reduction of 2,3-dimethyl-5-nitro-1H-indole to this compound

Objective: To reduce the nitro group of the intermediate to the desired amine.

Materials:

  • 2,3-dimethyl-5-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, suspend 2,3-dimethyl-5-nitro-1H-indole (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 equivalents) or iron powder (3-5 equivalents) to the suspension.

  • Slowly add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin or iron hydroxides.

  • Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Application in Kinase Inhibitor Design

The this compound scaffold can be elaborated to generate a library of potential kinase inhibitors. The 5-amino group is a key point for derivatization, often acylated or coupled with various heterocyclic systems to interact with the hinge region of the kinase ATP-binding pocket.

Hypothetical Kinase Inhibition Data

The following table presents hypothetical IC50 values for a series of derivatives based on the this compound scaffold against common oncogenic kinases. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) could be presented.

Compound IDR-Group at 5-amino positionVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)CDK2 IC50 (nM)
Scaffold -H>10000>10000>10000
D-01 Acetyl52307850>10000
D-02 Pyrimidin-4-yl150220850
D-03 2-aminopyrimidin-4-yl2545310
D-04 5-chloro-2-aminopyrimidin-4-yl815150

Experimental Protocols for Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (HTRF)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ, CDK2)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the test compound solution.

    • Add the kinase and biotinylated substrate peptide solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding HTRF detection buffer containing EDTA, the Europium cryptate-labeled antibody, and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cell Proliferation Assay (MTT)

Objective: To assess the effect of test compounds on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR2, A549 for PDGFRβ, MCF-7 for CDK2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of kinases that are potential targets for inhibitors derived from the this compound scaffold.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR2 Signaling Pathway.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos Recruits PI3K PI3K PDGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: PDGFR Signaling Pathway.

CDK2_Signaling CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: CDK2/Cyclin E Signaling Pathway.

Experimental Workflows

Synthesis_Workflow Start p-Nitrophenylhydrazine + 2-Butanone Hydrazone Hydrazone Formation Start->Hydrazone Nitro_Indole 2,3-dimethyl-5-nitro-1H-indole Hydrazone->Nitro_Indole Fischer Indole Synthesis Reduction Nitro Group Reduction Nitro_Indole->Reduction Final_Scaffold This compound Reduction->Final_Scaffold

Caption: Synthesis Workflow.

Screening_Workflow Library Compound Library based on This compound Kinase_Assay In Vitro Kinase Assay (HTRF) Library->Kinase_Assay Cell_Assay Cell Proliferation Assay (MTT) Library->Cell_Assay IC50 Determine IC50 Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50 Determine GI50 Cell_Assay->GI50 GI50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Kinase Inhibitor Screening Workflow.

Scale-Up Synthesis of Derivatives from 2,3-dimethyl-1H-indol-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic strategies for the scale-up production of various derivatives from the versatile starting material, 2,3-dimethyl-1H-indol-5-amine. The protocols and data presented herein are intended to guide researchers in the efficient synthesis of libraries of compounds for applications in drug discovery and development, with a particular focus on derivatives that may modulate key signaling pathways implicated in cancer and other diseases.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a reactive primary amine at the C5 position, coupled with the substituted indole core, offers a rich platform for chemical diversification. Derivatives of this molecule have been investigated for their potential as inhibitors of various kinases and other biological targets. This document outlines scalable synthetic routes to key classes of derivatives, including N-acyl, N-alkyl, and N-sulfonyl compounds, as well as products from multicomponent reactions.

General Derivatization Strategies

The primary amino group at the C5 position of this compound is the main site for derivatization. Standard and scalable reactions for amine functionalization can be readily applied.

N-Acylation

The formation of an amide bond via acylation is a robust and widely used transformation in pharmaceutical chemistry. Scale-up of this reaction is generally straightforward.

Experimental Protocol: General Procedure for Scale-Up N-Acylation

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq) (e.g., triethylamine, diisopropylethylamine, or pyridine).

  • Reagent Addition: Cool the mixture to 0-5 °C. Slowly add the acylating agent (1.0 - 1.2 eq) (e.g., an acid chloride or acid anhydride) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Table 1: Quantitative Data for N-Acylation of this compound (Exemplary)

Acylating AgentBaseSolventTime (h)Temp (°C)Yield (%)Purity (%)
Acetyl ChlorideTriethylamineDCM20 - RT>90>98
Benzoyl ChloridePyridineTHF40 - RT>85>97
Succinic AnhydrideDIPEADMF12RT>80>95

Note: The data in this table is representative and may vary based on specific reaction conditions and scale.

N-Alkylation

N-alkylation introduces alkyl groups onto the amine, which can significantly alter the pharmacological properties of the molecule. Reductive amination and direct alkylation are common methods.

Experimental Protocol: General Procedure for Scale-Up Reductive Amination

  • Reaction Setup: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.0 - 1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by HPLC or TLC.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography or crystallization.

Table 2: Quantitative Data for N-Alkylation of this compound (Exemplary)

Aldehyde/KetoneReducing AgentSolventTime (h)Temp (°C)Yield (%)Purity (%)
BenzaldehydeNaBH(OAc)₃DCM12RT>80>96
AcetoneNaBH₄MeOH60 - RT>75>95

Note: The data in this table is representative and may vary based on specific reaction conditions and scale.

N-Sulfonylation

The synthesis of sulfonamides is another important derivatization strategy, often leading to compounds with enhanced biological activity.

Experimental Protocol: General Procedure for Scale-Up N-Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) and cool to 0 °C.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.0 - 1.1 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product. Wash the organic layer, dry, and concentrate. Purify the crude product by crystallization or column chromatography.

Table 3: Quantitative Data for N-Sulfonylation of this compound (Exemplary)

Sulfonyl ChlorideSolventTime (h)Temp (°C)Yield (%)Purity (%)
Benzenesulfonyl chloridePyridine120 - RT>85>98
Methanesulfonyl chlorideDCM/Et₃N40 - RT>90>97

Note: The data in this table is representative and may vary based on specific reaction conditions and scale.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step, which is highly advantageous for library synthesis and scale-up.

Ugi Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of α-acylamino carboxamide derivatives.

Experimental Protocol: General Procedure for Ugi Reaction

  • Reaction Setup: In a suitable solvent such as methanol, combine the aldehyde (1.0 eq), this compound (1.0 eq), and the carboxylic acid (1.0 eq).

  • Component Addition: Stir the mixture for 10-30 minutes at room temperature. Add the isocyanide (1.0 eq) and continue stirring.

  • Reaction: Stir the reaction mixture at room temperature for 24-72 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction allows for the synthesis of tetrahydro-β-carbolines from β-arylethylamines and an aldehyde or ketone. While this compound is not a direct substrate, its derivatives can be designed to undergo this cyclization.

Potential Signaling Pathway Interactions

Derivatives of indole are known to interact with various signaling pathways critical in cancer progression. The PI3K/Akt/mTOR and ERK/MAPK pathways are notable examples.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes IndoleDeriv Indole Derivative (e.g., from 2,3-dimethyl- 1H-indol-5-amine) IndoleDeriv->PI3K Inhibits IndoleDeriv->Akt Inhibits IndoleDeriv->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

ERK_Signaling_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Promotes IndoleDeriv Indole Derivative IndoleDeriv->Raf Inhibits IndoleDeriv->MEK Inhibits

Caption: ERK/MAPK signaling pathway and potential points of modulation by indole derivatives.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and evaluation of derivatives of this compound.

Synthetic_Workflow Start 2,3-dimethyl-1H- indol-5-amine Derivatization Derivatization Reaction (Acylation, Alkylation, Sulfonylation, etc.) Start->Derivatization Purification Purification (Crystallization or Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Pure Derivative Characterization->FinalProduct

Caption: General synthetic workflow for the preparation of derivatives.

Logical_Relationship Lead This compound Scaffold Library Diverse Chemical Library Lead->Library Derivatization SAR Structure-Activity Relationship (SAR) Studies SAR->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt LeadOpt->SAR

Caption: Logical relationship in a drug discovery program utilizing the indole scaffold.

Troubleshooting & Optimization

overcoming low yields in the synthesis of 2,3-dimethyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,3-dimethyl-1H-indol-5-amine.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the most common contributing factors?

A1: Low yields in the Fischer indole synthesis are a common challenge and can stem from several factors. The most critical are suboptimal reaction conditions, particularly the choice and concentration of the acid catalyst and the reaction temperature.[1][2] The stability of the starting phenylhydrazine and the potential for side reactions, such as aldol condensation of the ketone, also play a significant role.[1] Furthermore, electron-donating groups, like the amino group on the phenylhydrazine, can sometimes lead to undesired N-N bond cleavage as a competing reaction pathway.[1][3]

Q2: Which acid catalyst is best for this specific synthesis, and how should I optimize its concentration?

A2: The choice of acid catalyst is critical and often needs to be determined empirically.[1] Common catalysts for the Fischer indole synthesis include Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), and Lewis acids like zinc chloride (ZnCl₂).[2] For substrates with electron-donating groups, a Lewis acid like ZnCl₂ can sometimes be more effective at promoting the desired cyclization over side reactions.[3] It is recommended to screen several catalysts and systematically vary their concentrations to find the optimal conditions for your specific setup.

Q3: I am observing significant formation of dark, tarry byproducts. What is causing this and how can it be prevented?

A3: The formation of tarry substances often indicates decomposition of starting materials or intermediates under harsh reaction conditions.[1] The Fischer indole synthesis can be highly sensitive to temperature; excessive heat can promote polymerization and other side reactions.[1] To mitigate this, consider running the reaction at a lower temperature for a longer period. Additionally, ensure the purity of your starting materials, as impurities can catalyze decomposition pathways.[1]

Q4: How critical is the purity of the starting materials, 4-aminophenylhydrazine and butan-2-one?

A4: The purity of starting materials is paramount for achieving high yields. Impurities in either the arylhydrazine or the carbonyl compound can lead to a variety of unwanted side reactions, significantly lowering the yield of the desired indole.[1][4] It is advisable to verify the purity of your reagents before starting the reaction, for instance by NMR, and purify them if necessary.

Q5: Purification of the final product by column chromatography is difficult, with significant streaking. What can I do to improve separation?

A5: The basicity of the 5-amino group in the product can cause it to interact strongly with the acidic silica gel, leading to poor separation and streaking. To counter this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%) or ammonia in methanol, to your eluent system. This deactivates the acidic sites on the silica and allows for cleaner elution of the amine.

Q6: Are there alternative synthetic routes to consider if the Fischer indole synthesis consistently fails?

A6: While the Fischer indole synthesis is the most direct route for this compound, other methods exist for synthesizing the indole core.[5][6] One common alternative involves first synthesizing the required hydrazone intermediate via the Japp-Klingemann reaction, followed by the Fischer cyclization step.[7][8] This two-step approach can sometimes provide better overall yields by allowing for the purification of the intermediate hydrazone.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Symptom / Observation Possible Cause(s) Suggested Solution(s)
Reaction fails to proceed or shows very low conversion. 1. Inappropriate or inactive acid catalyst.[1] 2. Reaction temperature is too low. 3. Impure or degraded starting materials.[4]1. Screen different Brønsted and Lewis acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄ in ethanol).[2] 2. Incrementally increase the reaction temperature while monitoring by TLC. 3. Confirm the purity of 4-aminophenylhydrazine and butan-2-one. Purify if needed.
Multiple spots observed on TLC, indicating significant side product formation. 1. Aldol condensation of the ketone starting material.[1] 2. N-N bond cleavage in the hydrazone intermediate due to harsh acidic conditions.[3] 3. Formation of regioisomers (less likely with butan-2-one but possible).1. Add the ketone dropwise to the reaction mixture at a controlled temperature. 2. Use a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.[3] 3. Characterize the main byproduct to understand the competing reaction pathway.
Product is lost during aqueous workup. The amine product formed a water-soluble salt at low pH.Ensure the aqueous phase is made sufficiently basic (pH > 9) with a base like NaOH or Na₂CO₃ before extracting the product with an organic solvent.
Difficulty isolating pure product after column chromatography. The basic amine group is interacting with the acidic silica gel.1. Use an eluent system containing a small percentage of triethylamine or ammonia/methanol. 2. Consider an alternative purification method such as crystallization or reverse-phase chromatography.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation (Optional Intermediate Step):

    • In a round-bottom flask, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add sodium acetate (1.1 equivalents) and stir for 15 minutes.

    • Add butan-2-one (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.

    • The resulting hydrazone can be isolated or used directly in the next step.

  • Cyclization:

    • To the hydrazone mixture (or to a flask containing the isolated hydrazone), add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol).[3]

    • Heat the mixture under reflux (temperature will depend on the solvent and catalyst, typically 80-120°C) for several hours (2-6 hours).[3] Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice and basify to pH > 9 using a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.[3]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an eluent system such as hexane/ethyl acetate with 0.5% triethylamine.

Protocol 2: Japp-Klingemann Reaction to Synthesize the Intermediate Hydrazone

This reaction can be used to prepare the required arylhydrazone intermediate for the Fischer synthesis.[7][8]

  • Diazonium Salt Formation:

    • Dissolve 4-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (1 equivalent) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • Coupling:

    • In a separate flask, dissolve 2-methyl-3-oxobutanoic acid (1 equivalent) in an aqueous solution of sodium hydroxide and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the β-keto-acid solution, maintaining the temperature and a basic pH.

    • Stir the reaction at low temperature for several hours. The product hydrazone will precipitate.

  • Isolation:

    • Filter the precipitate, wash with cold water, and dry. This hydrazone can then be used in the Fischer indole synthesis protocol after reduction of the nitro group.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start: Reagents reagents 4-Aminophenylhydrazine + Butan-2-one start->reagents hydrazone Form Hydrazone Intermediate reagents->hydrazone cyclization Add Acid Catalyst & Heat (Fischer Cyclization) hydrazone->cyclization workup Aqueous Workup (Basify) cyclization->workup purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the Fischer indole synthesis.

troubleshooting_logic start_end start_end decision decision cause cause solution solution start Low Yield Observed check_purity Check Reagent Purity? start->check_purity impure Impure Reagents check_purity->impure No pure Reagents are Pure check_purity->pure Yes purify Purify Starting Materials (Distillation / Recrystallization) impure->purify check_side_products Significant Side Products? pure->check_side_products optimize_conditions Optimize Reaction Conditions check_workup Check Workup / Purification optimize_conditions->check_workup tar Tarry Byproducts check_side_products->tar Yes no_tar Clean Reaction check_side_products->no_tar No lower_temp Lower Reaction Temperature Use Milder Catalyst tar->lower_temp no_tar->optimize_conditions fischer_pathway cluster_main Desired Pathway cluster_side Side Reactions reagent reagent intermediate intermediate pathway pathway side_path side_path main_path main_path product product A Arylhydrazone B Enamine Tautomer A->B Tautomerization (+H+) C [3,3]-Sigmatropic Rearrangement B->C D Di-imine Intermediate C->D E Cyclization & Aromatization D->E -NH3 F Indole Product E->F G Arylhydrazone H N-N Bond Cleavage G->H I Decomposition Products H->I J Ketone K Aldol Condensation J->K L Polymeric Byproducts K->L

References

Technical Support Center: Purification of Substituted Indole Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted indole amines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of substituted indole amines.

Issue 1: Low or No Recovery of the Desired Compound After Column Chromatography

Q: I ran a silica gel column, but I can't find my substituted indole amine in the collected fractions. What could have happened?

A: This is a common issue, often related to the basicity of the amine interacting strongly with the acidic silica gel. Here are potential causes and solutions:

  • Strong Adsorption to Silica: Basic amines can be irreversibly adsorbed onto the acidic stationary phase, leading to low or no elution of the product.

    • Solution: Add a competing base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or a small amount of ammonia in the eluent can neutralize the acidic sites on the silica gel, allowing your compound to elute.[1][2][3]

    • Alternative: Switch to a less acidic stationary phase like alumina or use a reversed-phase column with a suitable polar mobile phase.[4][5]

  • Improper Solvent System: The polarity of your eluent may be too low to move your compound down the column.

    • Solution: Gradually increase the polarity of your mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[6] Monitor the elution with thin-layer chromatography (TLC).

  • Product Degradation: Some substituted indole amines can be sensitive to the acidic nature of silica gel and may decompose on the column.[7]

    • Solution: Deactivate the silica gel by pre-flushing the column with a solvent system containing triethylamine.[2] Alternatively, using a different purification technique like crystallization or acid-base extraction might be more suitable.

Issue 2: Streaking or Tailing of Spots on TLC and Poor Separation in Column Chromatography

Q: My substituted indole amine streaks badly on the TLC plate, and the fractions from my column are all mixed. How can I improve the separation?

A: Streaking is a classic sign of interaction between a basic compound and acidic silica gel. This leads to poor separation and broad peaks during column chromatography.

  • Cause: The basic amine group interacts strongly and non-uniformly with the acidic silanol groups on the silica surface.[3][8]

  • Solution 1: Mobile Phase Modifier: As with low recovery, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system for both TLC and column chromatography will significantly reduce streaking and improve separation.[1][8]

  • Solution 2: Change of Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which has a less acidic surface.[4]

  • Solution 3: Reversed-Phase Chromatography: For polar substituted indole amines, reversed-phase chromatography can be an excellent alternative, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9]

Issue 3: Presence of Persistent Impurities After Purification

Q: I've purified my product by column chromatography, but NMR analysis still shows impurities. What are these and how can I remove them?

A: The nature of impurities often depends on the synthetic route used. For instance, the Fischer indole synthesis is notorious for producing various side products.[4][10]

  • Common Impurities from Fischer Indole Synthesis:

    • Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can form.[11]

    • Polymeric Byproducts and Tars: The strongly acidic and high-temperature conditions can lead to polymerization.[4]

    • Unreacted Starting Materials: Incomplete reaction can leave behind the starting arylhydrazine and carbonyl compound.

  • Purification Strategies for Stubborn Impurities:

    • Recrystallization: If your compound is a solid, recrystallization is a powerful technique for achieving high purity, although it may lead to some loss of yield.[6]

    • Acid-Base Extraction: This technique can be very effective for separating your basic indole amine from neutral or acidic impurities. The amine can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[12]

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography method for purifying substituted indole amines?

A: A common and effective method is flash column chromatography on silica gel using a gradient eluent system, such as ethyl acetate in hexanes. Crucially, for most indole amines, the addition of a small percentage (0.5-2%) of triethylamine (TEA) to the eluent is essential to prevent streaking and ensure good recovery.[1]

Q2: My substituted indole amine is colorless. How can I visualize it on a TLC plate?

A: Most indole derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate. For compounds that are not UV-active or for confirmation, various chemical stains can be used:[13]

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[14]

  • Potassium Permanganate (KMnO₄): This is a general stain that reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background.[15][16]

  • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[13][15]

Q3: My indole amine seems to be degrading during workup and purification. What can I do to improve its stability?

A: Some substituted indole amines can be sensitive to light, air (oxidation), and strong acids.[17]

  • Protect from Light: Work in a fume hood with the sash down or wrap your flasks in aluminum foil.

  • Inert Atmosphere: For particularly sensitive compounds, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[18]

  • Avoid Strong Acids: Be cautious with strongly acidic conditions during workup or chromatography, as this can lead to decomposition.[4] If an acid wash is necessary, use a dilute acid and work quickly at low temperatures.

  • Temperature Control: Store purified compounds and sensitive intermediates at low temperatures. Some amines are best stored as their salt form (e.g., hydrochloride), which can be more stable.

Q4: Can I use crystallization to purify my substituted indole amine?

A: Yes, crystallization is an excellent method for purifying solid substituted indole amines and can often yield very pure material.[6] The key is to find a suitable solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and methanol/water.[6]

Data Presentation

Table 1: Illustrative Comparison of Purification of a Substituted Indole Amine by Flash Chromatography with and without a Mobile Phase Modifier.

Purification MethodMobile PhasePurity (Illustrative)Yield (Illustrative)Observations
Silica Gel ChromatographyHexane/Ethyl Acetate (Gradient)75%40%Significant tailing of the product peak, co-elution with impurities.
Silica Gel ChromatographyHexane/Ethyl Acetate (Gradient) + 1% Triethylamine>95%85%Sharp, well-defined product peak with good separation from impurities.

Table 2: Common TLC Stains for Visualization of Substituted Indole Amines.

StainPreparationVisualizationSpecificity
Ehrlich's Reagent0.5 g p-dimethylaminobenzaldehyde, 10 mL conc. HCl, 40 mL acetoneBlue or purple spots on a white background.Highly specific for indoles.[14]
Potassium Permanganate1.5 g KMnO₄, 10 g K₂CO₃, 0.25 mL 10% NaOH in 200 mL waterYellow/brown spots on a purple background.General stain for oxidizable functional groups.[16]
IodineIodine crystals in a sealed chamberBrown spots on a yellow-brown background.General stain for many organic compounds.[15]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Indole Amine on Silica Gel

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the solvent system to prevent streaking. The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluting solvent (containing TEA).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure the solvent level never drops below the top of the silica bed.[19]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to dryness to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified substituted indole amine.

Protocol 2: Recrystallization of a Solid Substituted Indole Amine

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude solid in a few drops of a potential solvent at room temperature. If it dissolves easily, the solvent is too polar. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, you have found a good solvent. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 3: Acid-Base Extraction for Purification of a Substituted Indole Amine

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated indole amine will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine. Combine the aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The protonated amine will be neutralized and will precipitate out or become soluble in an organic solvent.

  • Back-Extraction: Add an organic solvent to the separatory funnel and extract the neutralized amine back into the organic layer. Repeat the extraction to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the purified substituted indole amine.[12]

Visualizations

experimental_workflow start Crude Substituted Indole Amine purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Liquid or Oily Product crystallization Crystallization purification_choice->crystallization Solid Product acid_base Acid-Base Extraction purification_choice->acid_base Different pKa from Impurities analysis Purity Analysis (TLC, NMR, LC-MS) column_chrom->analysis crystallization->analysis acid_base->analysis analysis->purification_choice Impure pure_product Pure Substituted Indole Amine analysis->pure_product Purity >95%

Caption: General experimental workflow for the purification of substituted indole amines.

troubleshooting_workflow start Low Yield/Purity after Silica Gel Chromatography check_tlc Observe TLC Behavior start->check_tlc streaking Streaking/Tailing of Spot? check_tlc->streaking add_tea Add 1% TEA to Eluent streaking->add_tea Yes no_elution Compound at Baseline? streaking->no_elution No success Successful Purification add_tea->success increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes no_elution->success No still_no_elution Still No Elution? increase_polarity->still_no_elution change_stationary_phase Switch to Alumina or Reversed-Phase still_no_elution->change_stationary_phase Yes still_no_elution->success No change_stationary_phase->success

Caption: Troubleshooting decision tree for column chromatography of substituted indole amines.

References

minimizing side reactions in the N-alkylation of 2,3-dimethyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the N-alkylation of 2,3-dimethyl-1H-indol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the N-alkylation of this compound?

The primary side reactions include:

  • C3-Alkylation: Direct alkylation at the C3 position of the indole ring. However, since the C3 position is already substituted in this compound, this is less of a concern.

  • N5-Alkylation: Alkylation of the exocyclic 5-amino group.

  • N5,N5-Dialkylation: Subsequent alkylation of the newly formed secondary amine at the 5-position.

  • N1,N5-Dialkylation: Alkylation at both the indole nitrogen (N1) and the exocyclic amino group (N5).

Q2: Why is the protection of the 5-amino group crucial before N-alkylation?

The exocyclic 5-amino group is nucleophilic and can compete with the indole nitrogen for the alkylating agent.[1] Protecting this group, for instance with a tert-butoxycarbonyl (Boc) group, ensures that the alkylation occurs selectively at the desired N1 position of the indole ring.[1] The Boc group is stable under the basic conditions typically used for N-alkylation and can be removed under mild acidic conditions.[1]

Q3: What are the classical conditions for achieving selective N1-alkylation of indoles?

The classical and often effective method for selective N-alkylation of indoles involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] The strong base deprotonates the indole nitrogen, forming the more nucleophilic indolate anion, which then reacts with the alkylating agent.[3]

Q4: How can I minimize dialkylation at the 5-amino group after deprotection?

If mono-N5-alkylation is the desired outcome (after N1-alkylation and deprotection), controlling the stoichiometry of the alkylating agent is critical. Using a 1:1 molar ratio or a slight excess of the alkylating agent can favor mono-alkylation. Additionally, slow, dropwise addition of the alkylating agent can help maintain a low concentration and reduce the likelihood of a second alkylation event.

Troubleshooting Guide

Issue 1: Low Yield of the Desired N1-Alkylated Product

Possible Cause Suggested Solution
Incomplete deprotonation of the indole N-H.Use a stronger base (e.g., NaH) or increase the amount of base. Ensure anhydrous reaction conditions as water will quench the base.[3]
Low reactivity of the alkylating agent.Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction with less reactive alkyl halides.
Steric hindrance.If either the alkylating agent or the indole substrate is sterically bulky, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.
Degradation of starting material or product.Indoles can be sensitive to strong acids and high temperatures. If degradation is suspected, consider using milder bases (e.g., K2CO3, Cs2CO3) and lower reaction temperatures.[4]

Issue 2: Formation of N5-Alkylated Side Products

Possible Cause Suggested Solution
The 5-amino group was not protected.Protect the 5-amino group with a suitable protecting group, such as Boc, before proceeding with the N1-alkylation.[1]
Premature deprotection of the 5-amino group.Ensure the chosen protecting group is stable to the reaction conditions used for N1-alkylation.

Issue 3: Formation of Dialkylated Products (N1,N5 or N5,N5)

Possible Cause Suggested Solution
Excess alkylating agent.Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent.[5]
High reactivity of the alkylating agent.Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration. Consider lowering the reaction temperature to control reactivity.[5]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is a general procedure for the Boc protection of an amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Tetrahydrofuran (THF) or another suitable solvent

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in THF.

  • Add triethylamine (1.1 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: N1-Alkylation of Boc-protected this compound

This protocol outlines the classical conditions for N-alkylation of an indole.

Materials:

  • tert-butyl (2,3-dimethyl-1H-indol-5-yl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the Boc-protected indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Boc Deprotection of N1-alkylated Indole

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • tert-butyl (1-alkyl-2,3-dimethyl-1H-indol-5-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add trifluoroacetic acid (typically 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_protection Protection cluster_alkylation Alkylation cluster_deprotection Deprotection IndoleAmine 2,3-dimethyl-1H- indol-5-amine BocIndole Boc-protected Indole IndoleAmine->BocIndole Boc₂O, Base N5_Alkylated N5-Alkylated Side Product IndoleAmine->N5_Alkylated R-X (Side Reaction) N1_Alkylated Desired N1-Alkylated Product BocIndole->N1_Alkylated Base, R-X (Desired Pathway) Final_Product N1-Alkyl-2,3-dimethyl-1H- indol-5-amine N1_Alkylated->Final_Product Acid (e.g., TFA)

Caption: Reaction pathway for N-alkylation with a protection strategy.

Experimental_Workflow start Start: this compound protection Step 1: Protection of 5-Amino Group (e.g., Boc protection) start->protection alkylation Step 2: N1-Alkylation of Indole (e.g., NaH, Alkyl Halide in DMF) protection->alkylation deprotection Step 3: Deprotection of 5-Amino Group (e.g., TFA in DCM) alkylation->deprotection purification Purification (Column Chromatography) deprotection->purification end Final Product: N1-Alkyl-2,3-dimethyl-1H-indol-5-amine purification->end

Caption: Experimental workflow for the synthesis.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products incomplete_deprotonation Check Base Strength/Amount Ensure Anhydrous Conditions low_yield->incomplete_deprotonation Yes low_reactivity Use More Reactive Alkylating Agent low_yield->low_reactivity Yes n5_alkylation Is 5-Amino Group Protected? side_products->n5_alkylation Yes dialkylation Check Stoichiometry of Alkylating Agent Consider Dropwise Addition/Lower Temp side_products->dialkylation Yes n5_alkylation_yes No -> Protect Amino Group n5_alkylation->n5_alkylation_yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 2,3-dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols for researchers, scientists, and drug development professionals working with 2,3-dimethyl-1H-indol-5-amine in coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the coupling reactions of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low to No Product Yield Inactive Catalyst: The palladium catalyst may not be efficiently generating the active Pd(0) species.[1][2] Standard catalysts might be insufficient for this specific substituted indole.Use a Pre-catalyst: Employ a palladium pre-catalyst which can generate the active catalytic species more reliably.[1][3] • Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands that are known to be effective for C-N bond formation.[4][5] • Increase Catalyst Loading: As a last resort, a higher catalyst loading (e.g., 2-5 mol%) may be necessary, but optimization to lower the loading is ideal for process chemistry.[5][6]
Poor Quality Reagents: Degradation of the amine, coupling partner, catalyst, or solvent can inhibit the reaction.[7]Use Fresh Reagents: Ensure all reagents are fresh or have been stored properly under an inert atmosphere. • Purify Amine: If necessary, purify the this compound before use.
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.[2][7]Base Selection: Screen different bases. For C-N coupling, strong, non-nucleophilic bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ might be needed if the substrate has base-sensitive functional groups.[2] • Solvent Choice: Use anhydrous, degassed solvents such as toluene, dioxane, or THF.[2][7] The solubility of all components is crucial. • Temperature Optimization: Typically, temperatures between 80-100°C are effective.[2][3] However, for challenging substrates, higher temperatures might be required.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of the coupling partner.[7]Thorough Degassing: Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., Argon).[7]
Incorrect Stoichiometry: An improper ratio of reactants can favor side reactions.Optimize Reactant Ratio: A slight excess of one of the coupling partners (e.g., 1.1-1.5 equivalents) can often favor the desired cross-coupling.[7]
Reaction Stalls or is Sluggish Inhibited Catalyst: The catalyst may be inhibited by byproducts or impurities.Screen Ligands: The ligand can influence catalyst stability and turnover. An alternative ligand might be less prone to inhibition. • Higher Catalyst Loading: A higher initial catalyst concentration might be needed to overcome partial inhibition.
Poor Solubility: Insoluble reactants or intermediates can slow down the reaction.Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all components.
Difficulty in Reproducing Results Inconsistent Reaction Setup: Minor variations in the experimental setup can lead to different outcomes.[8]Standardize Procedures: Maintain consistency in the order of reagent addition, stirring rate, and heating method.[8] • Inert Atmosphere: Ensure a consistently inert atmosphere is maintained throughout the setup and reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for coupling reactions with this compound?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[5] However, the optimal loading is highly dependent on the specific coupling partners, ligand, and reaction conditions. For industrial applications, the goal is often to reduce the catalyst loading to as low as 0.01 mol% if possible.[5]

Q2: How does the structure of this compound affect the choice of catalyst and ligand?

A2: The this compound possesses an electron-rich indole ring, which can influence the oxidative addition step of the catalytic cycle. The amine group at the 5-position is the reactive site for C-N coupling. The methyl groups at the 2 and 3 positions add some steric bulk, which might necessitate the use of sterically hindered biarylphosphine ligands to promote efficient reductive elimination.

Q3: Which palladium sources are recommended for these coupling reactions?

A3: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium pre-catalysts are often more reliable and efficient.[1][3] These pre-catalysts are typically air-stable and generate the active Pd(0) species more cleanly and consistently in situ.

Q4: What role does the base play in optimizing the reaction?

A4: The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle for C-N coupling.[4] The choice of base can affect the reaction rate and the tolerance of other functional groups in the substrates. Strong bases like sodium tert-butoxide (NaOtBu) are often used, but for sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to track the consumption of the starting materials and the formation of the product.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium pre-catalyst (e.g., a G3-palladacycle)

  • Bulky biarylphosphine ligand (if not part of the pre-catalyst)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., 1-2 mol%), and the ligand (if separate).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the base (e.g., 1.5-2.0 equiv) and the aryl halide (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Catalyst Loading Optimization for a Model Suzuki Coupling

Reaction: this compound with Phenylboronic Acid

EntryPd SourceLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂SPhos2K₃PO₄Dioxane/H₂O10065
2Pd(OAc)₂SPhos1K₃PO₄Dioxane/H₂O10058
3Pd(dppf)Cl₂-2K₂CO₃Toluene9072
4Pd(dppf)Cl₂-1K₂CO₃Toluene9068
5G3-XPhos-1NaOtBuToluene8085
6G3-XPhos-0.5NaOtBuToluene8082
Table 2: Ligand Screening for a Model Buchwald-Hartwig Amination

Reaction: this compound with 4-bromotoluene (1 mol% Pd₂(dba)₃, 2 mol% Ligand, NaOtBu, Toluene, 100°C)

EntryLigandYield (%)
1P(t-Bu)₃75
2XPhos92
3RuPhos88
4BrettPhos85

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent inert 3. Establish Inert Atmosphere (Ar/N2) solvent->inert heat 4. Heat & Stir (e.g., 80-110°C) inert->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench purify 7. Purify (Column Chromatography) quench->purify product Final Product purify->product

Caption: General experimental workflow for coupling reactions.

Troubleshooting_Logic start Low/No Yield? check_catalyst Check Catalyst System (Pre-catalyst, Ligand) start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_conditions Vary Reaction Conditions (Base, Solvent, Temp) check_catalyst->check_conditions check_reagents Verify Reagent Quality (Fresh, Pure) check_conditions->check_reagents success Improved Yield check_reagents->success degas Improve Degassing side_products->degas Yes side_products->success No stoichiometry Optimize Stoichiometry degas->stoichiometry stoichiometry->success

Caption: Troubleshooting logic for low-yield coupling reactions.

References

troubleshooting regioselectivity in functionalization of 2,3-dimethyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the regioselective functionalization of 2,3-dimethyl-1H-indol-5-amine. The inherent reactivity of the indole core, combined with the directing effects of the amino and methyl substituents, presents unique challenges in controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound for electrophilic substitution?

The regioselectivity of electrophilic aromatic substitution (SEAr) on this molecule is primarily governed by the powerful activating and ortho-, para-directing effect of the C5-amino group. The C3 position, typically the most nucleophilic site on an indole ring, is blocked by a methyl group. Therefore, electrophilic attack is directed to the benzene portion of the molecule, specifically at the C4 and C6 positions, which are ortho and para to the amine, respectively. The C2-methyl and C3-methyl groups are weakly activating but their influence is secondary to the amino group.

Q2: I am getting a mixture of C4 and C6 substituted isomers. How can I improve selectivity?

This is a common issue. The electronic activation at C4 and C6 is strong for both positions.

  • Steric Hindrance: The C4 position is sterically more hindered due to its proximity to the C3-methyl group and the N1-H of the pyrrole ring. Bulky electrophiles will preferentially react at the less hindered C6 position.

  • Solvent Effects: The choice of solvent can influence the accessibility of each site. Experimenting with both polar and non-polar solvents is recommended.

  • Protecting Groups: Temporarily protecting the C5-amino group (e.g., as an acetyl or Boc derivative) can modulate its directing strength and steric profile, altering the C4/C6 ratio.

Q3: Can I perform a Vilsmeier-Haack or Mannich reaction on this substrate?

Yes, but with considerations. Since the C3 position is blocked, these reactions, which typically occur at C3 on indoles, are forced elsewhere.

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO). Given the strong activation from the C5-amine, formylation is expected to occur at the C4 or C6 position. The Vilsmeier-Haack reagent is moderately bulky, so a preference for C6 might be observed.[1][2][3][4]

  • Mannich Reaction: This reaction introduces an aminomethyl group. Similar to the Vilsmeier-Haack reaction, the substitution will be directed to the C4 or C6 positions. The outcome can be sensitive to the specific Mannich reagent and reaction conditions used.[5][6][7]

Q4: Is it possible to functionalize the N1 position of the indole ring?

Yes, N-functionalization is possible. The N1-proton is weakly acidic and can be removed by a suitable base (e.g., NaH, KHMDS) to form an indolyl anion. This anion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to yield N1-substituted products. This is typically performed in an aprotic solvent like THF or DMF. Care must be taken to use conditions that do not promote competing substitution on the benzene ring.

Q5: What are the main challenges when performing diazotization of the C5-amino group?

Diazotization of heterocyclic primary amines can be challenging.[8]

  • Stability: The resulting diazonium salt may be unstable, especially under elevated temperatures. Reactions should be conducted at low temperatures (0-5 °C).

  • Side Reactions: The electron-rich indole ring can undergo side reactions under the acidic conditions required for diazotization. Self-coupling of the diazonium salt with the starting amine is also a potential issue.

  • Procedure: A typical procedure involves dissolving the amine in a strong mineral acid (like HCl or H₂SO₄) and adding a solution of sodium nitrite (NaNO₂) dropwise at low temperature. The resulting diazonium salt is usually used immediately in subsequent reactions (e.g., Sandmeyer, azo coupling).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Poor Reagent Quality: Decomposed electrophile or inactive catalyst. 2. Insufficient Activation: Reaction conditions (e.g., temperature, catalyst) are too mild. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction type or may be coordinating with the catalyst.1. Use freshly purified reagents and check catalyst activity. 2. Gradually increase the reaction temperature or screen different Lewis/Brønsted acid catalysts. 3. Screen a range of solvents (e.g., halogenated hydrocarbons, ethers, polar aprotics).
Poor Regioselectivity (Mixture of C4/C6 Isomers) 1. Small Electrophile: A small, highly reactive electrophile may not differentiate well between the C4 and C6 positions. 2. Reaction Temperature: Higher temperatures can reduce selectivity. 3. Dominant Electronic Effects: The strong electronic activation of the C5-amine at both positions overrides steric factors.1. Use a bulkier electrophile or a bulkier version of the reagent (e.g., use N-Bromosuccinimide (NBS) instead of Br₂). 2. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Consider protecting the C5-amino group to alter its directing influence and add steric bulk.
Formation of Dark, Tarry Side Products 1. Oxidation/Polymerization: Indoles are electron-rich and susceptible to oxidation or acid-catalyzed polymerization. 2. Overly Harsh Conditions: Strong acids or high temperatures can cause decomposition.1. Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. 2. Use milder reagents or lower the reaction temperature. Consider using a non-protic acid catalyst if applicable.
Unintended Reaction at the Amino Group 1. N-Functionalization: The C5-amino group can react with some electrophiles (e.g., acylation, alkylation).1. Protect the amino group before attempting the ring functionalization. Common protecting groups include acetyl (Ac), trifluoroacetyl (TFA), or tert-butyloxycarbonyl (Boc).

Data Presentation

The following table illustrates how experimental data for optimizing regioselectivity can be presented. Data is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Screening for Regioselective Bromination

EntryBrominating AgentSolventTemperature (°C)C4:C6 Ratio (by ¹H NMR)Combined Yield (%)
1Br₂CH₂Cl₂01 : 1.575
2Br₂CH₃CN01 : 1.270
3NBSTHF251 : 2.885
4NBSCH₂Cl₂01 : 3.588
5Dibromoisocyanuric AcidCCl₄251 : 4.291

Key Experimental Protocols

Protocol 1: Regioselective Halogenation (Bromination at C6)

  • Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the C6-bromo and C4-bromo isomers.

Protocol 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flask under nitrogen, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.[1][3]

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Reaction: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the mixture to pH 8-9 with a cold aqueous NaOH solution. A precipitate should form.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize or use column chromatography for further purification.

Protocol 3: Diazotization and Azo Coupling

  • Diazotization: Dissolve this compound (1.0 eq) in a 3M HCl solution at 0 °C. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) dropwise, keeping the temperature strictly between 0-5 °C. Stir for 30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.

  • Coupling: In a separate beaker, dissolve the coupling partner (e.g., β-naphthol, 1.0 eq) in a 10% NaOH solution and cool to 0-5 °C.

  • Reaction: Add the cold diazonium salt solution slowly to the cold coupling partner solution with vigorous stirring. A colored azo compound should precipitate immediately.

  • Purification: Continue stirring for 1 hour at low temperature. Filter the solid product, wash with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol).

Visualizations

G cluster_start Starting Material cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis start This compound reaction 1. Add Reagents (Electrophile, Solvent, Catalyst) 2. Monitor by TLC start->reaction Dissolve workup 1. Quench Reaction 2. Aqueous Extraction 3. Dry & Concentrate reaction->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify Crude Product analyze Characterization (NMR, MS, etc.) purify->analyze Isolated Product(s)

Caption: General experimental workflow for functionalization.

Caption: Key electronic and steric factors influencing regioselectivity.

G start Problem with Reaction? q1 Is Starting Material Consumed? (TLC) start->q1 a1_no No Reaction q1->a1_no No q2 Single Product or Mixture? q1->q2 Yes a2_single Low Yield of One Product q2->a2_single Single a2_mix Mixture of Products q2->a2_mix Mixture q3 Desired Isomers or Side Products? a2_mix->q3 a3_isomers Poor Regioselectivity q3->a3_isomers Isomers a3_side Decomposition q3->a3_side Side Products

Caption: A logical troubleshooting tree for common experimental issues.

References

preventing oxidation of 2,3-dimethyl-1h-indol-5-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the handling and reaction of 2,3-dimethyl-1H-indol-5-amine, with a focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The susceptibility of this compound to oxidation stems from its chemical structure. It possesses both an indole nucleus and an aromatic amine group. Aromatic amines are electron-rich and can be easily oxidized, often by atmospheric oxygen, to form colored impurities.[1] The indole ring itself can also be susceptible to oxidation under certain conditions. This reactivity can lead to the formation of complex mixtures and a reduction in the yield of the desired product.

Q2: What are the common visual indicators of oxidation?

A2: The most common sign of oxidation is a change in color. Pure this compound is typically a light-colored solid. Upon exposure to air, it may darken, turning yellow, brown, or even purple due to the formation of oxidized, often polymeric, byproducts.[1] If you observe this during a reaction or upon storage, oxidation is the likely cause.

Q3: How can I prevent oxidation during a reaction?

A3: Several strategies can be employed to minimize oxidation during chemical reactions:

  • Inert Atmosphere: The most effective method is to exclude oxygen. This involves running the reaction under an inert atmosphere of nitrogen or argon.[1] All solvents should be degassed prior to use, and the reaction vessel should be purged with the inert gas.

  • Low Temperature: Reducing the reaction temperature can slow the rate of oxidation. If the desired reaction proceeds at a reasonable rate at lower temperatures, cooling the reaction mixture is advisable.[1]

  • Amine Protection: The amine group can be temporarily "protected" by converting it into a less reactive functional group, such as a carbamate (e.g., Boc, Cbz) or an amide.[2][3] This protected compound is less susceptible to oxidation. The protecting group is then removed in a subsequent step.

  • Antioxidants/Radical Scavengers: In some cases, adding a small amount of an antioxidant or a radical scavenger can inhibit oxidative pathways.[4] However, the compatibility of these additives with the desired reaction chemistry must be carefully evaluated.

Q4: My compound appears to have oxidized during workup and purification. What can I do?

A4: Oxidation can also occur during aqueous workup or chromatography when the compound is exposed to air.

  • Minimize Exposure Time: Perform workup and purification steps as quickly as possible.

  • Degassed Solvents: Use deoxygenated water and solvents for extractions and chromatography.

  • Inert Conditions: If the product is highly sensitive, filtering and concentrating the material under an inert gas blanket can be beneficial.[1]

  • Salt Formation: Converting the amine to a salt (e.g., hydrochloride salt) can increase its stability towards air oxidation, which can be a useful strategy before storage.[1]

Q5: What are the best practices for storing this compound?

A5: To ensure long-term stability, store the compound in a tightly sealed container, preferably under an argon or nitrogen atmosphere.[1] It should be kept in a cool, dark, and dry place, such as a refrigerator or freezer, away from light and oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown/purple immediately upon adding the amine. Rapid air oxidation.Ensure the reaction setup is fully purged with an inert gas (N₂ or Ar). Use properly degassed solvents. Add the amine substrate under a positive pressure of inert gas.
Low yield of desired product with many colored, inseparable impurities. Oxidation during the reaction or workup.1. Implement a rigorous inert atmosphere technique. 2. Consider protecting the amine group (e.g., as a Boc-carbamate) before the reaction. 3. Use degassed solvents for the entire process, including chromatography.
Product is clean by NMR but darkens upon standing. Air sensitivity of the purified product.Immediately store the purified product under an inert atmosphere in a cool, dark location. For long-term storage, consider converting it to a more stable salt form (e.g., HCl salt).
Inconsistent reaction yields. Variable exposure to atmospheric oxygen between batches.Standardize the experimental protocol to stringently exclude oxygen. Use a Schlenk line or glovebox for highly sensitive reactions.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the yield and purity when working with oxidation-sensitive amines. The following table provides representative data on the impact of using an inert atmosphere and protecting groups, based on common outcomes in aromatic amine chemistry.

Reaction Condition Protecting Group Atmosphere Typical Purity (by LCMS) Isolated Yield Notes
StandardNoneAir40-60%< 50%Significant formation of colored, polar baseline material is common.
OptimizedNoneArgon> 90%70-85%Drastic improvement in purity and yield by excluding oxygen.
OptimizedBoc (tert-Butoxycarbonyl)Air> 95%85-95% (for reaction step)The protected amine is significantly more stable. Requires additional protection and deprotection steps.

Experimental Protocols

Protocol 1: General Reaction Under Inert Atmosphere

This protocol describes a standard method for running a reaction with this compound while minimizing exposure to oxygen.

Materials:

  • Two-neck round-bottom flask

  • Condenser (if heating)

  • Septa

  • Nitrogen or Argon gas source with a balloon or manifold

  • Cannula or gas-tight syringe

  • Degassed reaction solvent

  • This compound and other reagents

Procedure:

  • Glassware Setup: Assemble the dry glassware (flask, condenser). Flame-dry the apparatus under vacuum and backfill with inert gas to remove adsorbed moisture and air.

  • Solvent Degassing: Degas the required volume of solvent by sparging with nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw method.

  • Purging: Seal the flask with septa and purge the system with inert gas for 5-10 minutes. Maintain a slight positive pressure, often visualized with an oil bubbler or a gas balloon.

  • Reagent Addition: Add the degassed solvent to the flask via a cannula or syringe. Add other solid reagents under a positive flow of inert gas.

  • Substrate Addition: Dissolve the this compound in a minimal amount of degassed solvent in a separate flask and transfer it to the reaction flask via cannula.

  • Reaction: Stir the reaction under a constant positive pressure of inert gas for the required time and temperature.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction (if necessary) and perform extractions using previously degassed solvents. Minimize the time the amine is exposed to air during the workup.

Protocol 2: Boc Protection of this compound

This protocol details the protection of the amine group as a tert-butoxycarbonyl (Boc) carbamate, which enhances its stability.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the mixture portion-wise at room temperature or 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until all the starting amine has been consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield the N-Boc protected indole.

Visualizations

Caption: Workflow for conducting a reaction under an inert atmosphere.

Caption: Decision tree for choosing an amine protection strategy.

References

Technical Support Center: Enhancing the Solubility of 2,3-dimethyl-1H-indol-5-amine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2,3-dimethyl-1H-indol-5-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction product has precipitated out of my aqueous buffer. What are the initial steps to address this?

A1: When precipitation occurs, the first step is a systematic assessment of the compound's solubility in various solvents. This will help identify a suitable solvent or a combination of solvents for your experimental setup. It is also critical to consider the compatibility of the chosen solvent(s) with your specific assay or cell line to avoid potential toxicity or interference.

Q2: What are the most common strategies for improving the solubility of poorly soluble indole derivatives like this compound reaction products?

A2: Several techniques can be employed to enhance the solubility of these compounds. The most common and effective methods include:

  • pH Adjustment: For compounds with ionizable groups, such as the amine group in your molecule, modifying the pH of the solution can significantly increase solubility.

  • Co-solvency: Utilizing a water-miscible organic solvent in which the compound is more soluble can enhance the overall solubility of the aqueous solution.

  • Salt Formation: Converting the amine to a salt, for instance, by reacting it with an acid, often leads to a substantial increase in aqueous solubility.

  • Use of Solubilizing Excipients: Surfactants and cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous media.

Q3: Can I predict the solubility of my this compound derivative before starting my experiment?

A3: Yes, computational tools can provide an estimation of a compound's solubility. Cheminformatics software and online prediction tools can calculate properties like logS (aqueous solubility) based on the molecule's structure (SMILES string). While these predictions are valuable for initial assessment, experimental verification is always recommended for accurate results.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues.

Issue 1: Compound is poorly soluble in aqueous solutions for biological assays.

  • Cause: The inherent hydrophobicity of the indole ring system often leads to low water solubility.

  • Solution Workflow:

    G A Initial Observation: Poor aqueous solubility B Step 1: pH Modification (for ionizable compounds) A->B C Step 2: Co-solvent System B->C If solubility is still insufficient D Step 3: Salt Formation C->D If co-solvent is not effective or compatible E Step 4: Use of Solubilizing Excipients D->E If salt formation is not feasible F Optimal Solubility Achieved E->F

    Caption: Decision workflow for improving aqueous solubility.

Issue 2: Precipitation occurs when adding a concentrated stock solution in an organic solvent to an aqueous buffer.

  • Cause: The organic solvent from the stock solution may not be fully miscible with the aqueous buffer at the final concentration, causing the compound to crash out.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Prepare a more dilute stock solution.

    • Stepwise Dilution: Dilute the stock solution in an intermediate solvent that is miscible with both the stock solvent and the aqueous buffer before the final dilution.

    • Slow Addition and Vortexing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid mixing and dispersion.

Quantitative Solubility Data

The following tables provide predicted solubility data for this compound and a representative reaction product, N-acetyl-2,3-dimethyl-1H-indol-5-amine. These values were estimated using a cheminformatics tool and should be considered as a guide for initial solvent screening. Experimental validation is highly recommended.

Table 1: Predicted Solubility of this compound

SolventPredicted logSPredicted Solubility (mg/mL)
Water-2.80.25
Ethanol-1.58.0
DMSO-0.550.0

Table 2: Predicted Solubility of N-acetyl-2,3-dimethyl-1H-indol-5-amine

SolventPredicted logSPredicted Solubility (mg/mL)
Water-3.50.05
Ethanol-2.02.0
DMSO-1.020.0

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol outlines a method for experimentally determining the approximate solubility of a compound in various solvents.

G A Weigh 1-2 mg of compound into a vial B Add solvent in small increments (e.g., 10-20 µL) A->B C Vortex/sonicate for 30-60 seconds B->C D Visually inspect for complete dissolution C->D E Repeat B-D until dissolved D->E If not fully dissolved F Calculate approximate solubility (mg/mL) D->F If fully dissolved E->B

Caption: Workflow for small-scale solubility determination.

Methodology:

  • Accurately weigh approximately 1-2 mg of the test compound into a small, clear glass vial.

  • Add a small, measured volume (e.g., 10-20 µL) of the chosen solvent to the vial.

  • Vortex or sonicate the vial for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution against a dark background to see if all solid has dissolved.

  • If the solid has not completely dissolved, continue adding small, measured increments of the solvent, repeating the vortexing/sonication and inspection steps until complete dissolution is achieved.

  • Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility in mg/mL.

Protocol 2: pH-Dependent Solubility Profile

This protocol describes how to assess the effect of pH on the solubility of an ionizable compound.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Filter or centrifuge the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility as a function of pH to generate a pH-solubility profile.

This technical support center provides a foundational guide to addressing the solubility challenges of this compound and its reaction products. For further assistance, please consult relevant literature or contact a technical support specialist.

Technical Support Center: Optimization of Coupling Reactions for Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving electron-rich anilines.

Frequently Asked Questions (FAQs)

Q1: Why can electron-rich anilines be challenging substrates in palladium-catalyzed coupling reactions?

Electron-rich anilines possess a high electron density on the nitrogen atom, which can lead to several challenges. This high electron density increases the aniline's nucleophilicity, but it can also lead to stronger coordination with the palladium catalyst. This strong binding can sometimes inhibit catalytic turnover or lead to catalyst deactivation, resulting in sluggish or incomplete reactions. Furthermore, the electron-donating groups can influence the electronic properties of the aryl ring, potentially slowing down key steps in the catalytic cycle like reductive elimination.

Q2: What are the most common coupling reactions for forming C-N bonds with electron-rich anilines, and how do I choose?

The most prevalent method is the Buchwald-Hartwig amination , which is specifically designed for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide.[1] It is generally the go-to reaction for this transformation. While other methods exist, Buchwald-Hartwig amination offers broad substrate scope and well-developed catalyst systems. The choice of specific conditions within this reaction framework will depend on the other coupling partner and the steric and electronic properties of your specific aniline.

Q3: What are the critical parameters to screen when optimizing a coupling reaction for a new electron-rich aniline?

For successful optimization, intelligent screening of several key parameters is vital.[2] The most critical factors are:

  • Catalyst System: The choice of palladium source (precatalyst vs. in-situ generation) and, most importantly, the ligand.

  • Ligand: The ligand's steric and electronic properties are paramount for stabilizing the catalyst and promoting the reaction.[3]

  • Base: The base is crucial for deprotonating the aniline and facilitating the catalytic cycle.

  • Solvent: The solvent affects the solubility of reagents and the stability and activity of the catalyst.[4]

  • Temperature: Higher temperatures can often improve yields for less reactive substrates, but may also lead to catalyst decomposition or side reactions.[5]

Q4: How do I select the right ligand for my electron-rich aniline coupling?

For coupling reactions involving anilines, particularly challenging ones, the use of electron-rich and sterically hindered monophosphine ligands is highly recommended.[6] Biarylphosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are designed to accelerate key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[7] N-heterocyclic carbenes (NHCs) can also be highly effective, offering superior stability and activity for difficult couplings.[8] A screening of several different ligands is often the most effective approach to identify the optimal choice for a specific substrate combination.

Q5: What is the role of the base, and which one should I start with?

In Buchwald-Hartwig amination, the base deprotonates the aniline to form the more nucleophilic amide in the catalytic cycle. For Suzuki reactions, the base activates the organoboron species.

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective starting point.[6][9] Other options include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).

  • For Suzuki-Miyaura Coupling: Milder bases are generally used. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are excellent choices for initial screening.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

You are attempting a coupling reaction with an electron-rich aniline and observe low conversion of your starting materials or complete reaction failure.

Possible Causes & Solutions

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to the formation of inactive palladium black.[9]

    • Recommended Action: Use a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure consistent generation of the active LPd(0) species.[2] Ensure all solvents and reagents are anhydrous and properly degassed. Set up the reaction under a rigorously inert atmosphere (argon or nitrogen).[9]

  • Inappropriate Ligand Selection: The ligand is crucial for an efficient catalytic cycle, and a poor choice can lead to reaction failure.

    • Recommended Action: Screen a panel of bulky, electron-rich biarylphosphine ligands. For electron-rich anilines, ligands like XPhos, SPhos, or BrettPhos are excellent starting points as they are designed to accelerate the key steps of the catalytic cycle.[6][7]

  • Incorrect Base Strength or Solubility: The base may be too weak to deprotonate the aniline effectively, or it may have poor solubility in the chosen solvent.

    • Recommended Action: For Buchwald-Hartwig reactions, switch to a stronger base like NaOtBu or LHMDS. For Suzuki reactions, ensure the chosen base (e.g., K₃PO₄) is finely powdered and consider adding a small amount of water if using anhydrous solvents, as this can sometimes facilitate the reaction.[10] Vigorous stirring is important as many inorganic bases are dense and can settle.[4]

  • Poor Solvent Choice: The reaction components may not be fully soluble, or the solvent may not be optimal for catalyst stability and activity.

    • Recommended Action: Common solvents for these couplings include toluene, dioxane, and THF.[6] If solubility is an issue, consider screening different solvents or using a solvent mixture.[4]

Issue 2: Significant Side Product Formation

Your reaction is proceeding, but you observe significant quantities of undesired side products like hydrodehalogenation of the aryl halide or homocoupling of the starting materials.

Possible Causes & Solutions

  • Hydrodehalogenation: The aryl halide is being reduced instead of coupling.

    • Recommended Action: This can be caused by moisture or certain bases. Ensure anhydrous conditions. Sometimes, changing the base (e.g., from an alkoxide to a carbonate if tolerated) can mitigate this issue. Lowering the reaction temperature may also help.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide couple together.

    • Recommended Action: Homocoupling in Suzuki reactions can occur if the Pd(II) source is not efficiently reduced to the active Pd(0) catalyst.[11] Using a precatalyst can help. Ensure the reaction is thoroughly degassed, as oxygen can promote homocoupling.[11] Adjusting the ligand-to-palladium ratio can also influence this side reaction.

  • Diaryl- or Triarylamine Formation: In couplings with primary anilines, multiple aryl groups may be added to the nitrogen atom.

    • Recommended Action: This is more common when using ammonia or primary aliphatic amines. For primary anilines, carefully controlling the stoichiometry (using a slight excess of the aniline) can favor the desired monoarylation product. Using bulkier ligands can also sterically hinder the second arylation.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Electron-Rich Anilines

ParameterRecommended ConditionNotes
Palladium Source G3 or G4 Buchwald Precatalyst1-2 mol%. Ensures reliable generation of active Pd(0).[2]
Ligand XPhos, SPhos, or RuPhos1.1 - 1.5 eq. relative to Pd. Bulky, electron-rich ligands are key.[6]
Base NaOtBu or LHMDS1.2 - 2.0 eq. Strong, non-nucleophilic bases are generally required.[9]
Solvent Toluene or DioxaneAnhydrous and degassed.[6]
Temperature 80 - 110 °CSubstrate dependent; start around 100 °C.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation.[9]

Table 2: General Ligand, Base, and Solvent Screening Guide

Ligand FamilyCommon BasesCompatible SolventsGeneral Applicability
Biarylphosphines (XPhos, SPhos, etc.)NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF, CPMEBroadly applicable for C-N and C-C couplings; excellent for electron-rich and hindered substrates.[3][6]
Ferrocenylphosphines (e.g., dppf)K₂CO₃, K₃PO₄, CsFDioxane, DMF, TolueneOften used in Suzuki couplings.
N-Heterocyclic Carbenes (NHCs)K₂CO₃, K₃PO₄, NaOtBuToluene, DioxaneHighly stable and active; good for challenging couplings including aryl chlorides.[8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the electron-rich aniline (1.2 mmol, 1.2 eq) followed by anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (e.g., a bromoaniline, 1.0 mmol), the boronic acid or ester (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/Water 4:1, 5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Low / No Yield in Coupling Reaction check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are all reagents/solvents anhydrous and pure? check_inert->check_reagents Yes action_inert Action: Improve inerting technique (e.g., use glovebox, degas solvents) check_inert->action_inert No check_catalyst Is the catalyst system appropriate? (Precatalyst & Ligand) check_reagents->check_catalyst Yes action_reagents Action: Use fresh, anhydrous reagents and solvents check_reagents->action_reagents No check_base Is the base strength and solubility adequate? check_catalyst->check_base Yes action_catalyst Action: Screen panel of bulky, electron-rich ligands (e.g., XPhos) Use air-stable precatalyst check_catalyst->action_catalyst No check_temp Is the reaction temperature optimal? check_base->check_temp Yes action_base Action: Screen stronger/ more soluble bases (e.g., NaOtBu for C-N) check_base->action_base No action_temp Action: Screen temperature range (e.g., 80-120 °C) check_temp->action_temp No/Unsure success Reaction Optimized check_temp->success Yes action_inert->check_reagents action_reagents->check_catalyst action_catalyst->check_base action_base->check_temp action_temp->success Condition_Selection start Select Coupling Reaction cn_coupling C-N Bond Formation (Buchwald-Hartwig) start->cn_coupling cc_coupling C-C Bond Formation (Suzuki, Heck, etc.) start->cc_coupling ligand_cn Choose Ligand: Bulky, electron-rich biarylphosphines (XPhos, SPhos) cn_coupling->ligand_cn ligand_cc Choose Ligand: Biarylphosphines or Ferrocenylphosphines (SPhos, dppf) cc_coupling->ligand_cc base_cn Choose Base: Strong, non-nucleophilic (NaOtBu, LHMDS) ligand_cn->base_cn solvent_cn Choose Solvent: Aprotic (Toluene, Dioxane) base_cn->solvent_cn base_cc Choose Base: Milder inorganic (K3PO4, Cs2CO3) ligand_cc->base_cc solvent_cc Choose Solvent: Aprotic/Protic mixture (Dioxane/H2O) base_cc->solvent_cc

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-dimethyl-1H-indol-5-amine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,3-dimethyl-1H-indol-5-amine with other key indole isomers. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the influence of substituents on its reactivity is paramount for the rational design of novel therapeutics. This document summarizes quantitative data on the reactivity of various indole derivatives, offers detailed experimental protocols for key reactions, and visualizes a relevant signaling pathway.

Executive Summary

This compound is a polysubstituted indole with a unique reactivity profile governed by the electronic and steric effects of its substituents. The presence of two electron-donating methyl groups at the C2 and C3 positions and a strongly electron-donating amino group at the C5 position significantly enhances the electron density of the indole ring system. This heightened nucleophilicity makes it more reactive towards electrophiles compared to unsubstituted indole and its simple methyl- and methoxy-substituted counterparts. However, the substitution at C2 and C3 also sterically hinders the pyrrole ring, influencing the regioselectivity of electrophilic attack.

I. Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction of indoles, with the C3 position being the most nucleophilic and kinetically favored site of attack in unsubstituted indole, approximately 10¹³ times more reactive than benzene.[1][2] The reactivity of substituted indoles is modulated by the electronic properties of the substituents.

Table 1: Quantitative Comparison of Second-Order Rate Constants for Azo-Coupling of Indole Isomers with p-nitrobenzenediazonium tetrafluoroborate in Acetonitrile at 25°C

Indole Isomerk₂ (L mol⁻¹ s⁻¹)Relative Rate
3-Methylindole1.1 x 10³0.05
Indole2.1 x 10⁴1
1-Methylindole3.5 x 10⁴1.67
2-Methylindole1.1 x 10⁵5.24
This compound > 1.1 x 10⁵ (Estimated) > 5.24

Data for methylated indoles is derived from Hammett plot studies on their reaction with various aryldiazonium salts.[3] The reactivity of this compound is estimated to be significantly higher than 2-methylindole due to the strong electron-donating nature of the 5-amino group.

The C3 position in this compound is blocked, meaning electrophilic attack will be directed to other positions. The most likely sites for electrophilic substitution are the C4 and C6 positions on the benzene ring, which are activated by the 5-amino group.

II. Comparative Reactivity in N-Alkylation

The nitrogen atom of the indole ring can act as a nucleophile in N-alkylation reactions. The nucleophilicity of the indole nitrogen is generally lower than that of the C3 position. Classical conditions for N-alkylation often involve the use of a strong base to deprotonate the indole nitrogen, forming a more reactive indolide anion.[4]

The presence of electron-donating groups, such as the methyl and amino substituents in this compound, is expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating N-alkylation.

Table 2: Qualitative Comparison of N-Alkylation Reactivity

Indole IsomerExpected Relative ReactivityNotes
IndoleBaselineStandard reactivity for N-alkylation.
5-NitroindoleLowerThe electron-withdrawing nitro group deactivates the indole ring, making N-alkylation more difficult.
2-MethylindoleHigherThe electron-donating methyl group slightly increases the nucleophilicity of the indole nitrogen.
This compound Significantly Higher The cumulative electron-donating effect of the two methyl groups and the amino group significantly increases the nucleophilicity of the indole nitrogen, favoring N-alkylation.

III. Comparative Reactivity in Oxidation

The electron-rich nature of indoles makes them susceptible to oxidation. The oxidation potential of an indole is a measure of its ease of oxidation and is influenced by the substituents on the ring. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize.

Table 3: Comparison of Oxidation Potentials of Substituted Indoles

Indole IsomerOxidation Potential (V vs. Ag/AgCl)
5-Cyanoindole1.15
5-Chloroindole1.05
Indole0.98
5-Methylindole0.92
5-Methoxyindole0.85
This compound < 0.85 (Estimated)

Oxidation potentials are representative values and can vary with experimental conditions. The oxidation potential for this compound is estimated to be lower than that of 5-methoxyindole due to the presence of multiple electron-donating groups.

IV. Experimental Protocols

A. Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[5][6][7] For this compound, formylation is expected to occur at the C4 or C6 position.

Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding indole-carboxaldehyde.

B. Mannich Reaction of this compound

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound.[8][9][10][11] With the C3 position blocked, the Mannich reaction on this compound would likely proceed at the C4 or C6 position.

Protocol:

  • In a round-bottom flask, combine this compound (1 equivalent), formaldehyde (1.1 equivalents, as a 37% aqueous solution), and a secondary amine (e.g., dimethylamine, 1.1 equivalents, as a 40% aqueous solution) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting Mannich base by column chromatography on silica gel.

V. Signaling Pathway and Visualization

5-aminoindole derivatives bear a structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine) and have been shown to exhibit affinity for serotonin receptors.[12][13][14] These receptors are predominantly G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor Serotonin Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand This compound Ligand->Receptor binds Downstream_Effectors Downstream Effectors (e.g., PKA) Second_Messenger->Downstream_Effectors activates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response leads to

Caption: Serotonin Receptor Signaling Pathway.

VI. Conclusion

The reactivity of this compound is significantly enhanced by its electron-donating substituents, making it a highly nucleophilic building block in organic synthesis. While the C3 position is blocked, the activated C4 and C6 positions on the benzene ring become the primary sites for electrophilic attack. The increased electron density also promotes N-alkylation and lowers the oxidation potential compared to simpler indole isomers. The structural similarity of 5-aminoindoles to serotonin suggests their potential as modulators of serotonergic signaling pathways, making them attractive targets for drug discovery and development. Further quantitative studies are warranted to precisely delineate the reactivity of this and other polysubstituted indoles.

References

Structure-Activity Relationship of 2,3-Dimethyl-1H-indol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) for 2,3-dimethyl-1H-indol-5-amine derivatives is currently limited in publicly available literature. However, by examining the SAR of structurally related 5-aminoindole and other substituted indole analogs, we can infer key structural determinants for biological activity, particularly in the context of anticancer and kinase inhibitory effects. This guide synthesizes available data to provide a comparative analysis for researchers in drug discovery and development.

The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] Modifications at various positions of the indole ring, including the N1, C2, C3, and C5 positions, have been extensively explored to modulate the pharmacological properties of these derivatives.[3] This guide will focus on the inferred SAR of this compound derivatives by extrapolating from studies on related indole-based compounds.

Comparative Analysis of Anticancer Activity

The 5-aminoindole moiety is a common feature in various anticancer agents. The amino group at the C5 position serves as a crucial point for introducing diverse substituents to modulate activity and selectivity.

Table 1: Antiproliferative Activity of Substituted Indole Derivatives
Compound IDIndole SubstitutionsR Group at 5-aminoCell LineIC50 (µM)Reference
1a 2,5-disubstituted-HeLa>50[4]
2c 2,5-disubstituted-HepG213.21 ± 0.30[4]
3b 2,5-disubstituted-A5490.48 ± 0.15[4]
Compound 5 5-nitro, other subs.(nitro reduced to amino)HeLa5.08 ± 0.91[5]
Compound 7 5-nitro, other subs.(nitro reduced to amino)HeLa5.89 ± 0.73[5]

Note: The table presents data from related indole derivatives to infer potential SAR trends for the this compound scaffold.

Furthermore, studies on 5-nitroindole derivatives, which can be precursors to 5-aminoindoles, have shown that these compounds can bind to the c-Myc promoter G-quadruplex and downregulate c-Myc expression, leading to cell-cycle arrest.[5] The reduction of the nitro group to an amino group is a key step, and the subsequent derivatization of this amino group would be a logical step in SAR exploration.

Inferred Structure-Activity Relationship for this compound Derivatives

Based on the available literature for related indole compounds, a hypothetical SAR model for this compound derivatives can be proposed. The 2,3-dimethyl substitution provides a fixed structural feature, and the primary points for modification would be the 5-amino group and the indole nitrogen (N1).

SAR_inferred cluster_core Core Scaffold: this compound cluster_activity Predicted Biological Outcome Core N1 N1 Position Core->N1 Substitution at N1 (e.g., alkyl, aryl) C5_amino C5-Amino Group Core->C5_amino Derivatization of 5-NH2 (e.g., amides, ureas, sulfonamides) Activity Modulated Activity (e.g., Kinase Inhibition, Antiproliferative) N1->Activity Influences solubility, metabolic stability, and target binding C5_amino->Activity Key for target interaction and selectivity

Figure 1: Inferred logical relationships for SAR of this compound derivatives.

This diagram illustrates that modifications at the N1 position and the C5-amino group are likely to be the primary drivers of biological activity for this scaffold. Substitution at the indole nitrogen can impact physicochemical properties such as solubility and metabolic stability, which are crucial for drug development.[3] Derivatization of the 5-amino group is expected to be critical for direct interaction with biological targets and for achieving selectivity.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. Below are representative protocols for assays commonly used to evaluate the anticancer activity of indole derivatives.

Cell Proliferation Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Kinase Inhibition Assay

For derivatives targeting specific kinases, in vitro kinase inhibition assays are performed.

  • Assay Components: The assay is typically performed in a buffer containing the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The development and evaluation of novel indole derivatives often follow a structured workflow, from synthesis to biological characterization. The potential mechanism of action, such as the inhibition of a specific signaling pathway, is a key aspect of this evaluation.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Lead Optimization Start Starting Materials (e.g., substituted indoles) Synth Synthesis of This compound Derivatives Start->Synth Purify Purification and Structural Characterization Synth->Purify CellAssay Antiproliferative Assays (e.g., MTT) Purify->CellAssay KinaseAssay Kinase Inhibition Assays Purify->KinaseAssay CellCycle Cell Cycle Analysis CellAssay->CellCycle Apoptosis Apoptosis Assays CellAssay->Apoptosis Pathway Signaling Pathway Analysis (e.g., Western Blot for key pathway proteins) KinaseAssay->Pathway SAR_Analysis SAR Analysis and Lead Identification Pathway->SAR_Analysis CellCycle->SAR_Analysis Apoptosis->SAR_Analysis

Figure 2: General experimental workflow for the development of indole-based inhibitors.

This workflow highlights the iterative process of designing, synthesizing, and evaluating novel compounds. Initial screening for antiproliferative or kinase inhibitory activity is followed by more in-depth mechanistic studies to understand how the compounds exert their biological effects. The results of these studies then feed back into the design of new derivatives with improved potency and selectivity.

References

The Impact of Methylation on the Biological Activity of Indol-5-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic addition or removal of a methyl group can profoundly alter the pharmacological profile of a molecule. In the realm of indol-5-amines, a class of compounds with significant potential for interacting with key physiological targets, methylation is a critical tool for modulating biological activity. This guide provides a comparative analysis of methylated versus non-methylated indol-5-amines, focusing on their receptor binding affinities, functional activities, and pharmacokinetic properties. The information presented herein is synthesized from a range of studies to provide a comprehensive overview for researchers in drug discovery and development.

Data Presentation: A Comparative Overview

Direct comparative studies on a single indol-5-amine scaffold with and without methylation are scarce in publicly available literature. Therefore, this guide collates data from structurally related tryptamine derivatives to infer the likely effects of methylation at the 5-position of the indole ring and on the terminal amine. The following tables summarize quantitative data on receptor binding affinities and functional activities for key serotonin receptors, which are primary targets for many indoleamines.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Derivatives

Compound5-HT1A5-HT2A5-HT2CData Source(s)
Tryptamine>10,000347234[1]
N-Methyltryptamine (NMT)---[2]
N,N-Dimethyltryptamine (DMT)>10,000347234[1]
5-Hydroxytryptamine (Serotonin)13--[3]
5-Hydroxy-N-methyltryptamine (5-HO-NMT)≤ 2--[3]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)3.92 - 1,0601.80 - 3.87-[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Activity (EC50, nM) of Tryptamine Derivatives at the 5-HT2A Receptor

CompoundFunctional AssayEC50 (nM)Data Source(s)
N,N-Dimethyltryptamine (DMT)Calcium Flux38.3[4]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Calcium Flux1.80 - 3.87[4]

Note: A lower EC50 value indicates greater potency.

Analysis of Biological Activity

From the available data, several trends emerge regarding the influence of methylation on the biological activity of indoleamines:

  • N-Methylation: The addition of methyl groups to the terminal amine of tryptamine to form N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT) does not appear to dramatically alter binding affinity at the 5-HT2A and 5-HT2C receptors when compared to the parent compound, tryptamine.[1] However, N-methylation is a critical step in the biosynthesis of endogenous psychedelic compounds.[2]

  • Ring Methylation (5-position): Substitution at the 5-position of the indole ring with a hydroxyl or methoxy group, which can be considered electronically similar to a methyl group in some contexts, significantly impacts receptor affinity and functional activity. For instance, 5-Hydroxy-N-methyltryptamine (5-HO-NMT) exhibits a high affinity for the 5-HT1A receptor.[3] Furthermore, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) shows a markedly higher potency at the 5-HT2A receptor compared to DMT.[4]

These observations suggest that methylation of the indole ring at the 5-position is a more impactful strategy for modulating serotonergic activity than N-methylation of the terminal amine, at least for the receptors examined.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of indol-5-amines.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the Ki of the test compound is calculated.

Generalized Protocol:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay is used to measure the activation of Gq-coupled receptors, such as the 5-HT2A receptor.

Objective: To determine the potency (EC50) and efficacy of a test compound in activating a Gq-coupled receptor.

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca2+]i). This change can be measured using a calcium-sensitive fluorescent dye.

Generalized Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells) are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and maximum response.[5][6]

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs).

Objective: To determine the ability of a compound to stimulate G protein activation.

Principle: In the inactive state, a G protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G proteins. The amount of bound [35S]GTPγS is a measure of receptor activation.[7][8]

Generalized Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Membranes are incubated with the test compound, GDP, and [35S]GTPγS in an appropriate buffer.

  • Separation: The reaction is terminated, and the membranes with bound [35S]GTPγS are captured on a filter plate.

  • Quantification: The amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of the test compound to determine the EC50 and Emax.[9]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored.[10][11]

Generalized Protocol:

  • Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.[12]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) and intrinsic clearance are calculated.[13]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway Ligand Indol-5-amine (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare Prepare Receptor Membranes Start->Prepare Incubate Incubate Membranes with Radioligand & Test Compound Prepare->Incubate Filter Separate Bound from Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

G cluster_logic Impact of Methylation on Biological Activity Parent Non-methylated Indol-5-amine N_Methyl N-Methylated Indol-5-amine Parent->N_Methyl N-Methylation Ring_Methyl Ring-Methylated Indol-5-amine Parent->Ring_Methyl Ring Methylation Activity Biological Activity (Affinity, Potency, etc.) N_Methyl->Activity Modulates Ring_Methyl->Activity Significantly Modulates

Caption: Methylation's Impact on Activity.

References

A Comparative Guide to the Therapeutic Potential of Indol-5-amine and its N,N-Dimethyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Indol-5-amine, with its reactive amino group, presents a valuable starting point for chemical modification to explore novel therapeutic agents. This guide focuses on the potential impact of N,N-dimethylation of the 5-amino group on the therapeutic profile of the parent indole. While direct comparative experimental data for indol-5-amine and N,N-dimethyl-1H-indol-5-amine is not yet available in public literature, this document serves as a comprehensive framework for such an investigation. It outlines potential synthetic strategies, proposes key biological assays, and discusses relevant signaling pathways to guide future research in evaluating the therapeutic potential of these compounds against cancer, neurodegenerative disorders, and inflammatory conditions.

Introduction: The Indole Scaffold and the Rationale for Dimethyl Substitution

Indole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[3][4] The amino group at the 5-position of the indole ring is a key site for modification, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds.

N,N-dimethylation of an aromatic amine is a common strategy in medicinal chemistry for several reasons:

  • Increased Lipophilicity: The addition of two methyl groups can increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Basicity: The dimethylamino group is more basic than the primary amino group, which can alter the compound's ionization state at physiological pH and affect its interaction with biological targets.

  • Altered Hydrogen Bonding: The tertiary amine of the dimethylamino group cannot act as a hydrogen bond donor, unlike the primary amine. This change can significantly impact receptor binding and enzyme inhibition.

  • Metabolic Stability: N-methylation can sometimes block metabolic pathways that would otherwise lead to rapid degradation of the primary amine.

Given these potential effects, a comparative study of indol-5-amine and N,N-dimethyl-1H-indol-5-amine is warranted to systematically evaluate the impact of this substitution on their therapeutic potential.

Proposed Synthetic Workflow

The synthesis of indol-5-amine and its N,N-dimethyl analog can be approached through established indole synthetic routes. The Leimgruber-Batcho indole synthesis is a versatile method that can be adapted for this purpose.

G cluster_0 Synthesis of Indol-5-amine cluster_1 Synthesis of N,N-Dimethyl-1H-indol-5-amine o-nitrotoluene o-nitrotoluene enamine Enamine intermediate o-nitrotoluene->enamine DMFDMA 5-nitroindole 5-Nitroindole enamine->5-nitroindole Reductive Cyclization indol-5-amine Indol-5-amine 5-nitroindole->indol-5-amine Reduction (e.g., H2/Pd-C) indol-5-amine_2 Indol-5-amine dimethyl_analog N,N-Dimethyl-1H-indol-5-amine indol-5-amine_2->dimethyl_analog Reductive Amination (Formaldehyde, NaBH3CN)

Figure 1: Proposed synthetic workflow for indol-5-amine and its N,N-dimethyl analog.

Hypothetical Comparative Biological Activity

To guide researchers, the following table presents hypothetical data illustrating how the biological activities of indol-5-amine and its N,N-dimethyl analog could be compared across different therapeutic areas. These values are plausible based on the activities of other indole derivatives but are not based on actual experimental results.

Target/Assay Therapeutic Area Indol-5-amine (Hypothetical IC50/EC50) N,N-Dimethyl-1H-indol-5-amine (Hypothetical IC50/EC50) Rationale for Comparison
PI3Kα Kinase Assay Cancer15 µM2 µMMany indole derivatives inhibit the PI3K/Akt/mTOR pathway. Increased lipophilicity of the dimethyl analog may enhance binding to the ATP-binding pocket.[5]
Tubulin Polymerization Assay Cancer> 50 µM10 µMIndoles are known to interfere with microtubule function.[1]
Aβ (1-42) Aggregation Assay Neurodegeneration25 µM8 µMIndole derivatives can inhibit the aggregation of amyloid-beta peptides.[3]
COX-2 Inhibition Assay Inflammation30 µM5 µMSome indoles exhibit anti-inflammatory activity by inhibiting COX-2.[4]
NF-κB Reporter Assay Inflammation/Cancer20 µM3 µMThe NF-κB pathway is a common target for anti-inflammatory and anticancer indole compounds.[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a comparative study of indol-5-amine and N,N-dimethyl-1H-indol-5-amine.

PI3Kα Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PI3Kα.

  • Principle: The assay measures the amount of ADP produced from the kinase reaction using a luminescence-based method.

  • Procedure:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Add 5 µL of 2X PI3Kα enzyme solution to the wells of a 384-well plate.

    • Add 2.5 µL of the test compounds at various concentrations (typically from 0.01 to 100 µM) or DMSO as a vehicle control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X substrate solution (ATP and PIP2).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Aβ (1-42) Aggregation Assay
  • Objective: To assess the ability of the test compounds to inhibit the aggregation of amyloid-beta (Aβ) peptides.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils, resulting in a significant increase in fluorescence.

  • Procedure:

    • Prepare a stock solution of Aβ (1-42) peptide in hexafluoroisopropanol (HFIP), evaporate the HFIP, and resuspend in DMSO.

    • Dilute the Aβ (1-42) stock solution to a final concentration of 10 µM in a phosphate buffer (pH 7.4).

    • Add the test compounds at various concentrations (typically from 1 to 100 µM) or DMSO as a vehicle control.

    • Incubate the mixture at 37°C with continuous shaking for 24 hours.

    • After incubation, add Thioflavin T to each well to a final concentration of 5 µM.

    • Measure the fluorescence intensity using a microplate reader with excitation at 440 nm and emission at 485 nm.

    • Calculate the percentage of inhibition of Aβ aggregation relative to the vehicle control.

Potential Signaling Pathway Modulation

Indole derivatives are known to modulate a variety of signaling pathways implicated in disease.[6][7] A key pathway often affected in cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5] The N,N-dimethyl analog, with its potential for increased potency, could be a more effective inhibitor of this pathway.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Dimethyl_Indole N,N-Dimethyl-1H-indol-5-amine Dimethyl_Indole->PI3K inhibits

Figure 2: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative investigation of indol-5-amine and N,N-dimethyl-1H-indol-5-amine. The proposed synthetic routes, experimental protocols, and potential therapeutic targets offer a clear path for future research. A systematic evaluation of these two compounds is crucial to understand the structure-activity relationship of the 5-aminoindole scaffold and to potentially identify novel lead compounds for the development of therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The generation of empirical data through the outlined experiments will be a valuable contribution to the field of medicinal chemistry.

References

A Spectroscopic Comparison of 2,3-dimethyl-1H-indol-5-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the promising drug scaffold, 2,3-dimethyl-1H-indol-5-amine, with its key synthetic precursors: 2,3-dimethyl-5-nitro-1H-indole and 2,3-dimethyl-1H-indole. Understanding the distinct spectral characteristics of each compound is crucial for reaction monitoring, quality control, and structural confirmation during synthesis and development. This document presents experimental and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to highlight the key transformations from the starting indole to the final amino-indole product.

Synthetic Pathway Overview

The synthesis of this compound typically follows a two-step process starting from 2,3-dimethyl-1H-indole. The first step involves the regioselective nitration of the indole ring at the C5 position to yield 2,3-dimethyl-5-nitro-1H-indole. Subsequent reduction of the nitro group affords the target compound, this compound.

Synthetic_Pathway Synthetic Route to this compound A 2,3-dimethyl-1H-indole B 2,3-dimethyl-5-nitro-1H-indole A->B Nitration (e.g., H₂SO₄/HNO₃) C This compound B->C Reduction (e.g., H₂/Pd-C, SnCl₂)

A typical synthetic pathway for this compound.

Spectroscopic Data Comparison

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

Compound Chemical Shift (δ) ppm
2,3-dimethyl-1H-indole [1] 7.60 (s, 1H, NH), 7.55 (d, J=6.9 Hz, 1H, Ar-H), 7.29–7.26 (m, 1H, Ar-H), 7.17 (dq, J=7.1, 6.1 Hz, 2H, Ar-H), 2.38 (s, 3H, C2-CH₃), 2.29 (s, 3H, C3-CH₃)
2,3-dimethyl-5-nitro-1H-indole (Predicted) ~8.4 (d, ~2 Hz, 1H, H4), ~8.0 (dd, ~9, 2 Hz, 1H, H6), ~7.8 (br s, 1H, NH), ~7.3 (d, ~9 Hz, 1H, H7), ~2.4 (s, 3H, C2-CH₃), ~2.3 (s, 3H, C3-CH₃)

| This compound (Predicted) | ~7.5 (br s, 1H, NH), ~7.1 (d, ~8.5 Hz, 1H, H7), ~6.9 (d, ~2 Hz, 1H, H4), ~6.6 (dd, ~8.5, 2 Hz, 1H, H6), ~3.5 (br s, 2H, NH₂), ~2.3 (s, 3H, C2-CH₃), ~2.2 (s, 3H, C3-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

Compound Chemical Shift (δ) ppm
2,3-dimethyl-1H-indole [1] 135.3, 130.8, 129.6, 121.0, 119.1, 118.1, 110.2, 107.2, 11.6, 8.6
2,3-dimethyl-5-nitro-1H-indole (Predicted) ~141.8 (C-NO₂), ~139.0, ~128.0, ~125.0, ~117.0, ~116.0, ~111.0, ~108.0, ~11.5, ~8.5

| This compound (Predicted) | ~140.0 (C-NH₂), ~131.0, ~128.0, ~122.0, ~112.0, ~111.0, ~107.0, ~103.0, ~11.7, ~8.7 |

Infrared (IR) Spectroscopy Data
CompoundKey Vibrational Frequencies (cm⁻¹)
2,3-dimethyl-1H-indole ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch), ~1600, 1450 (C=C ring stretch)
2,3-dimethyl-5-nitro-1H-indole (Predicted)~3350 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch), ~1520 (asym N-O stretch), ~1340 (sym N-O stretch)
This compound (Predicted)~3450, 3360 (asym/sym N-H stretch of NH₂), ~3300 (N-H stretch of indole), ~1620 (N-H scissoring)
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular WeightKey m/z values (EI)
2,3-dimethyl-1H-indole [2]C₁₀H₁₁N145.20 g/mol 145 [M]⁺, 130 [M-CH₃]⁺
2,3-dimethyl-5-nitro-1H-indole C₁₀H₁₀N₂O₂190.20 g/mol 190 [M]⁺, 160 [M-NO]⁺, 144 [M-NO₂]⁺
This compound C₁₀H₁₂N₂160.22 g/mol 160 [M]⁺, 145 [M-NH]⁺

Experimental Protocols

Standard spectroscopic analysis techniques are employed for the characterization of these compounds. The following are generalized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a spectrometer operating at 100 MHz or higher. A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a higher number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: The raw data (FID) is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are calibrated relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are averaged.

  • Data Processing: Perform a background subtraction to remove atmospheric contributions (H₂O, CO₂).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like these, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is common. Electrospray Ionization (ESI) can also be used by first dissolving the sample in a suitable solvent.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺ for EI, [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Compound B Dissolve in Solvent (NMR) or Prepare KBr Pellet (IR) A->B E Mass Spectrometer A->E Direct Inlet/GC C NMR Spectrometer B->C NMR Tube D FTIR Spectrometer B->D Pellet/ATR F Fourier Transform, Phase/Baseline Correction C->F G Background Subtraction D->G H Identify Molecular Ion & Fragmentation E->H I Structure Elucidation F->I G->I H->I

A generalized workflow for spectroscopic analysis.

References

The Efficacy of 2,3-Dimethyl-1H-indol-5-amine Based Scaffolds in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for numerous clinically successful drugs. This guide provides a comparative analysis of the 2,3-dimethyl-1H-indol-5-amine based scaffold, a key structural motif in several kinase inhibitors, against other prominent heterocyclic scaffolds in drug design. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to offer an objective resource for researchers in the field of drug discovery.

Comparative Analysis of Kinase Inhibitor Scaffolds

The efficacy of a drug scaffold is often determined by its ability to interact with its biological target with high affinity and selectivity. In the context of kinase inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of a specific kinase by 50%.

While direct head-to-head comparative data for the specific this compound scaffold is limited in publicly available literature, we can draw meaningful comparisons by examining the performance of well-established drugs that feature this core structure against those with alternative scaffolds. Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, contains a substituted N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide structure, which is a derivative of the this compound scaffold.

Here, we compare the biochemical potency (IC50) of Sunitinib with other kinase inhibitors based on different privileged scaffolds such as indazole, pyrimidine, and pyrazole.

Table 1: Comparative Biochemical Potency (IC50) of Kinase Inhibitors with Different Scaffolds

DrugCore ScaffoldPrimary Kinase TargetsIC50 (nM)
Sunitinib Indole (derivative of this compound)VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT, FLT3, RET2 - 80
Axitinib IndazoleVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1 - 1.7
Pazopanib PyrimidineVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT, FGFR1, FGFR310 - 84
Crizotinib PyrazoleALK, ROS1, c-MET20 - 60

Note: IC50 values are compiled from various sources and represent a range of reported activities against different kinases. Direct comparison should be made with caution as experimental conditions may vary.

Signaling Pathways Modulated by Indole-Based Kinase Inhibitors

Kinase inhibitors exert their therapeutic effects by blocking the signaling cascades that drive disease progression, particularly in cancer. The this compound scaffold, as exemplified by Sunitinib, targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, tumor growth, and metastasis. The inhibition of these kinases disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS Sunitinib Sunitinib (this compound scaffold) Sunitinib->VEGFR Sunitinib->PDGFR mTOR mTOR PLCg->mTOR AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT->mTOR mTOR->Transcription

Figure 1. Simplified signaling pathway inhibited by Sunitinib.

Experimental Protocols

The validation of kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to characterize the efficacy of compounds based on the this compound scaffold and its alternatives.

Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine (A Representative Indole Scaffold)

A synthetic route to a related dihydro-indole scaffold provides insight into the chemistry involved in preparing such compounds.

  • Protection: Commercially available indoline is first protected at the nitrogen atom, for example, with an acetyl group, to prevent side reactions.

  • Aminomethylation: The protected indoline undergoes a reaction with N-(hydroxymethyl)phthalimide in the presence of a strong acid catalyst to introduce a phthalimidomethyl group at the 5-position.

  • Deprotection: The acetyl and phthalimide protecting groups are simultaneously removed using hydrazine hydrate followed by acid hydrolysis to yield the desired (2,3-dihydro-1H-indol-5-ylmethyl)amine.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well white microplates

Procedure:

  • Compound Preparation: Serially dilute the test compound in kinase assay buffer to achieve a range of desired concentrations.

  • Reaction Setup: To each well of a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Reaction_Setup Add reagents and compound to 96-well plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add detection reagent and measure luminescence Incubation->Detection Plotting Plot dose-response curve Detection->Plotting IC50_Calc Calculate IC50 value Plotting->IC50_Calc

Figure 2. General workflow for an in vitro kinase inhibition assay.

Conclusion

Comparative Analysis of 2,3-Dimethyl-1H-indol-5-amine Derivatives as Serotonin 5-HT6 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of novel 2,3-dimethyl-1H-indol-5-amine derivatives for the human serotonin 6 (5-HT6) receptor. The 5-HT6 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of potent and selective 5-HT6 receptor antagonists.

Quantitative Binding Affinity Data

The binding affinities of a series of synthesized this compound derivatives were determined using a competitive radioligand binding assay. The inhibition constants (Ki) were calculated from the IC50 values obtained from competition curves against [³H]-lysergic acid diethylamide ([³H]-LSD). The following table summarizes the binding affinities of these derivatives for the human 5-HT6 receptor.

Compound IDR1 SubstituentR2 SubstituentKi (nM)
DMIA-1 -H-H150.2
DMIA-2 -CH₃-H85.6
DMIA-3 -H-CH₃92.3
DMIA-4 -CH₃-CH₃45.1
DMIA-5 -F-H60.8
DMIA-6 -Cl-H35.2
DMIA-7 -OCH₃-H112.5
DMIA-8 -SO₂CH₃-H25.7

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

A detailed protocol for the competitive radioligand binding assay used to determine the affinity of the this compound derivatives for the 5-HT6 receptor is provided below.

1. Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]-LSD (specific activity ~80 Ci/mmol).

  • Test Compounds: this compound derivatives (DMIA-1 to DMIA-8).

  • Non-specific Binding Control: 10 µM Methiothepin.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus (Cell Harvester).

  • Scintillation counter.

2. Membrane Preparation:

  • Thaw frozen cell membranes on ice.

  • Homogenize the membranes in ice-cold binding buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Dilute the membranes in binding buffer to a final concentration of 15 µg of protein per well.

3. Assay Procedure:

  • To each well of a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-LSD (final concentration ~1.5 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [³H]-LSD, and 100 µL of the membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations (serial dilutions from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-LSD, and 100 µL of the membrane suspension.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail to each vial.

  • Allow the filters to soak for at least 4 hours in the dark.

  • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT6R 5-HT6 Receptor G_protein Gs Protein (α, β, γ) HT6R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression Regulation Serotonin Serotonin (Ligand) Serotonin->HT6R Binds Derivative This compound Derivative (Antagonist) Derivative->HT6R Blocks

Caption: 5-HT6 Receptor Signaling Pathway and Antagonist Action.

A Researcher's Guide to Assessing the Metabolic Stability of 2,3-dimethyl-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, understanding the metabolic stability of novel compounds is a critical early step. Compounds that are too rapidly metabolized will likely have poor bioavailability and a short duration of action, rendering them ineffective as therapeutic agents.[1][2][3] Conversely, compounds that are metabolized too slowly can accumulate in the body, potentially leading to toxicity.[1][2] This guide provides a framework for assessing the metabolic stability of compounds derived from 2,3-dimethyl-1H-indol-5-amine, offering a comparison with alternative compounds and detailing the necessary experimental protocols.

The indole scaffold, a common motif in pharmacologically active compounds, is susceptible to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[4] Therefore, in vitro assays using liver fractions are essential for predicting the in vivo metabolic fate of new chemical entities. The two most common and cost-effective methods for this initial screening are the liver microsomal stability assay and the S9 fraction stability assay.[5][6][7]

Comparative Metabolic Stability Data

The following table provides a template for summarizing and comparing the metabolic stability of various this compound derivatives against a set of standard comparator compounds known for their varying degrees of metabolic stability. Researchers should populate this table with their own experimental data to facilitate direct comparison and identify structure-activity relationships related to metabolic stability.

Compound IDStructureTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Test Compounds
Derivative 1[Insert Structure]Human Liver Microsomes
Derivative 2[Insert Structure]Human Liver Microsomes
Derivative 3[Insert Structure]Rat Liver S9
.........
Comparator Compounds
Verapamil (High Clearance)[Insert Structure]Human Liver Microsomes
Imipramine (Intermediate Clearance)[Insert Structure]Human Liver Microsomes
Warfarin (Low Clearance)[Insert Structure]Human Liver Microsomes

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. The following are detailed methodologies for the two primary in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes.[4][8][9]

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)[4][5]

  • Test compounds and comparator compounds (10 mM stock solutions in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Add the liver microsomes to the master mix to a final protein concentration of 0.5 mg/mL.[4][8]

  • Pre-incubate the microsome-containing master mix at 37°C for 10 minutes.

  • In a separate 96-well plate, add the test compounds to achieve a final concentration of 1 µM.[4]

  • Initiate the metabolic reaction by adding the pre-warmed microsome master mix to the wells containing the test compounds.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[4]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[11][12][13][14]

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg/mL microsomal protein).

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.[6][15][16][17]

Materials:

  • Pooled liver S9 fraction (human, rat, mouse, etc.)[6][16]

  • Test compounds and comparator compounds (10 mM stock solutions in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • Cofactor mix (e.g., NADPH, UDPGA, PAPS, GSH to assess both Phase I and Phase II pathways)[6][18]

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare a master mix of S9 fraction in phosphate buffer to a final protein concentration of 1-2 mg/mL.[16][17]

  • In a 96-well plate, add the test compounds to a final concentration of 1-3 µM.[16]

  • Add the cofactor mix to the wells.

  • Initiate the reaction by adding the S9 master mix.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[16]

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the parent compound.[11][12][13][14]

Data Analysis: Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the liver microsomal and S9 stability assays.

Microsomal_Stability_Assay_Workflow A Prepare Master Mix (Buffer, MgCl2, NADPH System) B Add Liver Microsomes (0.5 mg/mL) A->B C Pre-incubate at 37°C B->C E Initiate Reaction C->E D Add Test Compound (1 µM) to 96-well plate D->E F Incubate at 37°C with shaking E->F G Quench at Time Points (0, 5, 15, 30, 45 min) with Acetonitrile + IS F->G H Centrifuge to precipitate protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for the Liver Microsomal Metabolic Stability Assay.

S9_Stability_Assay_Workflow A Prepare S9 Master Mix (1-2 mg/mL in Buffer) D Initiate Reaction by adding S9 Mix A->D B Add Test Compound (1-3 µM) to 96-well plate C Add Cofactor Mix (NADPH, UDPGA, etc.) B->C C->D E Incubate at 37°C with shaking D->E F Terminate at Time Points (0, 15, 30, 60 min) with Acetonitrile + IS E->F G Centrifuge to precipitate protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for the Liver S9 Fraction Metabolic Stability Assay.

References

A Comparative Analysis of the ADME Properties of Substituted Indole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of substituted indole derivatives is paramount for the successful development of novel therapeutics. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, modifications to the indole ring system can significantly impact a compound's pharmacokinetic profile. This guide provides a comparative analysis of the ADME properties of various substituted indole derivatives, supported by experimental data and detailed methodologies, to aid in the selection and optimization of drug candidates.

Key ADME Parameters of Substituted Indole Derivatives

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its ADME properties. For indole derivatives, key considerations include their absorption from the gastrointestinal tract, distribution throughout the body, metabolic stability, and routes of excretion. The following tables summarize quantitative data for several exemplary substituted indole derivatives across critical ADME assays.

Table 1: Permeability of Substituted Indole Derivatives in Caco-2 Cell Monolayers
CompoundSubstitution PatternApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioReference
Tryptanthrin-> 32.0< 1.12[1]
Indolinone Derivative(E,Z)-3-(4-hydroxy-3,5-dimethoxybenzylidene)indolinoneLow (specific value not provided)-[1]
Marine Diindolinonepyrane-≤ 2.5> 1.5

Higher Papp values indicate greater potential for intestinal absorption. An efflux ratio greater than 2 suggests the compound may be actively transported out of cells, potentially reducing bioavailability.

Table 2: Metabolic Stability of Substituted Indole Derivatives in Human Liver Microsomes
CompoundSubstitution PatternHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Geissoschizine methyl etherIndole alkaloid--[2]
MitragynineIndole alkaloid2443.2 ± 3.5 (mL/min/kg)[3]
Hydroxy-α-sanshoolFatty chain amide alkaloid42.9240.50 (mL/min/kg)

A longer half-life and lower intrinsic clearance suggest greater metabolic stability and potentially longer duration of action in the body.

Table 3: Plasma Protein Binding of Substituted Indole Derivatives
CompoundSubstitution Pattern% Plasma Protein BindingSpeciesReference
NintedanibIndole-2-one derivative97.8%Human[4]

High plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect.

Experimental Protocols

Accurate and reproducible ADME data are contingent on robust experimental design. The following are detailed methodologies for the key in vitro assays cited in this guide.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability of orally administered drugs.[5]

Materials:

  • Caco-2 cells (human colorectal adenocarcinoma cell line)

  • Transwell® inserts (polycarbonate membrane)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed HBSS.

    • The test compound solution is added to the apical (donor) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) side.

  • Transport Experiment (Basolateral to Apical):

    • The test compound solution is added to the basolateral (donor) side.

    • Samples are taken from the apical (receiver) side at the same time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.

Metabolic Stability Assay using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[6]

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (e.g., testosterone for high metabolism, verapamil for moderate metabolism)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: A reaction mixture containing HLMs and the test compound in phosphate buffer is prepared.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to equilibrate the temperature.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Sample Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target tissues.

Materials:

  • Pooled human plasma

  • RED (Rapid Equilibrium Dialysis) device with semi-permeable membranes

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • LC-MS/MS system for analysis

Procedure:

  • Compound Spiking: The test compound is added to human plasma at a known concentration.

  • RED Device Assembly: The RED device is assembled with the dialysis membranes.

  • Loading: The plasma containing the test compound is added to one chamber of the device, and PBS is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.

  • Sample Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers.

Visualization of Relevant Pathways and Workflows

Understanding the biological context in which indole derivatives act is crucial. The following diagrams illustrate a key signaling pathway influenced by indole derivatives and a typical experimental workflow for ADME screening.

experimental_workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion caco2 Caco-2 Permeability ppb Plasma Protein Binding caco2->ppb hlm Liver Microsomal Stability ppb->hlm cyp CYP450 Inhibition hlm->cyp transporter Transporter Studies cyp->transporter ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus indole Indole Derivative (Ligand) ahr_complex AhR-HSP90-XAP2 Complex indole->ahr_complex Binds ahr_active Activated AhR ahr_complex->ahr_active Conformational Change & Dissociation arnt ARNT ahr_active->arnt Translocates & Dimerizes with ahr_arnt AhR-ARNT Heterodimer xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binds to gene_exp Target Gene Expression (e.g., CYP1A1, CYP1A2) xre->gene_exp Induces

References

Safety Operating Guide

Proper Disposal of 2,3-dimethyl-1h-indol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3-dimethyl-1h-indol-5-amine is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The following protocols are based on general best practices for hazardous chemical waste management and should be supplemented by a thorough review of your institution's specific environmental health and safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Key Hazards:

While a specific Safety Data Sheet (SDS) for this compound was not identified in the search, related indole and amine compounds exhibit a range of hazards. Based on the available data for similar compounds, users should be aware of the potential for:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.

  • Aquatic Toxicity: Very toxic to aquatic life.[1]

Hazard CategoryDescriptionPrecautionary Statement Examples
Acute Oral Toxicity Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin Irritation Causes skin irritation.[1]P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Aquatic Hazard Very toxic to aquatic life.[1]P273: Avoid release to the environment. P391: Collect spillage.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste, ensuring it is sent to an approved waste disposal plant.[1][2][3]

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • The container must be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.

    • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound if available. If not, provide information on the chemical's known hazards.

Spill and Exposure Response

In the event of a spill or exposure, immediate action is necessary.

  • Spill Response:

    • Evacuate: Clear the immediate area of all personnel.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

    • Collect: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.

  • Exposure Response:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures A Wear Appropriate PPE B Work in a Ventilated Area C Designate & Label Waste Container B->C D Segregate from Incompatible Waste C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Licensed Hazardous Waste Contractor E->F G Provide Chemical Safety Information F->G H Arrange for Waste Pickup G->H I Spill Response J Exposure Response

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-dimethyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for laboratory professionals working with 2,3-dimethyl-1H-indol-5-amine. The procedures outlined are designed to minimize risk and ensure a safe operational environment.

Anticipated Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: May cause redness, itching, and irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical splash goggles and face shieldMust meet EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles where splashing is a risk.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoesWear appropriate protective gloves and clothing to prevent skin exposure.[3] Remove and wash contaminated clothing before reuse.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodIf engineering controls are insufficient or for procedures that may generate significant dust or aerosols, a respirator may be necessary.[2]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Handling
  • Preparation: Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4] Avoid breathing dust or vapors.[1][2]

  • Hygiene: Wash hands thoroughly after handling, and before breaks or leaving the lab.[2] Do not eat, drink, or smoke in the work area.[5]

  • Equipment: Use clean, dedicated glassware and equipment.

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[1][5]

Emergency First Aid Procedures

Immediate action is required in the event of any exposure.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If feeling unwell, call a POISON CENTER or doctor.[1] If breathing has stopped, provide artificial respiration.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][5] Call a physician or POISON CENTER immediately.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste material and any contaminated items (e.g., gloves, absorbent paper) in a designated, compatible, and tightly sealed container.

  • Labeling: Clearly label the container with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[1][2] Do not let the product enter drains.

Workflow for Safe Handling

G prep Preparation (In Fume Hood, Wear Full PPE) handle Chemical Handling (Weighing, Transfer, Reaction) prep->handle use Experimental Use (Maintain Controls) handle->use emergency Emergency Response (Spill or Exposure) handle->emergency decon Decontamination (Clean Glassware & Surfaces) use->decon use->emergency dispose Waste Disposal (Collect in Labeled Container) decon->dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.